Piperidin-2-ylmethylacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
piperidin-2-ylmethyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 |
InChI Key |
MGJCDJNDAADYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Profile of Piperidin-2-ylmethyl Acetate: A Technical Guide
This technical guide provides a comprehensive overview of the predicted spectroscopic data for piperidin-2-ylmethyl acetate, a valuable building block in medicinal chemistry and drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for piperidin-2-ylmethyl acetate. These predictions are based on the analysis of spectroscopic data for structurally related compounds, including piperidine and various acetate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Piperidin-2-ylmethyl Acetate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | m | 2H | -CH₂-O- |
| ~3.0 - 3.2 | m | 1H | N-CH- |
| ~2.8 - 3.0 | m | 2H | -CH₂-N- (axial & equatorial) |
| 2.05 | s | 3H | -C(O)-CH₃ |
| ~1.8 (NH) | br s | 1H | N-H |
| ~1.3 - 1.7 | m | 6H | Piperidine ring protons |
Table 2: Predicted ¹³C NMR Data for Piperidin-2-ylmethyl Acetate
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~171 | Quaternary (C=O) | Acetate carbonyl |
| ~68 | Methylene (-CH₂-) | -CH₂-O- |
| ~55 | Methine (-CH-) | Piperidine C2 |
| ~46 | Methylene (-CH₂-) | Piperidine C6 |
| ~26 | Methylene (-CH₂-) | Piperidine C3 |
| ~24 | Methylene (-CH₂-) | Piperidine C5 |
| ~21 | Methyl (-CH₃) | Acetate methyl |
| ~20 | Methylene (-CH₂-) | Piperidine C4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Piperidin-2-ylmethyl Acetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch |
| 2940 - 2860 | Strong | C-H stretch (aliphatic) |
| 1740 | Strong | C=O stretch (ester) |
| 1240 | Strong | C-O stretch (ester) |
| 1170 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for Piperidin-2-ylmethyl Acetate
| m/z | Predicted Fragment |
| 157 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃CO]⁺ |
| 98 | [M - CH₃CO₂H]⁺ |
| 84 | [Piperidine ring fragment]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule such as piperidin-2-ylmethyl acetate.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm, and a sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.[2] For ¹³C NMR, the spectral width is typically 0 to 220 ppm, and a larger number of scans (e.g., 128 or more) are required due to the low natural abundance of the ¹³C isotope.[2][3] Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom.[3] Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[5] For a solid sample, a KBr pellet is prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.[5] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the resulting paste between salt plates.[5] The spectrum is typically recorded from 4000 to 400 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[7] A detector then records the abundance of each ion. For more accurate mass measurements, which can help in determining the elemental composition, high-resolution mass spectrometry (HRMS) can be employed.[8]
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the chemical structure with a plausible fragmentation pattern for piperidin-2-ylmethyl acetate.
Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a chemical compound.
Caption: Chemical structure and predicted mass spectrometry fragmentation of piperidin-2-ylmethyl acetate.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. uwyo.edu [uwyo.edu]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
piperidin-2-ylmethylacetate CAS number and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Piperidin-2-yl)methyl acetate is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. This document provides a technical overview of (piperidin-2-yl)methyl acetate, including its chemical identity, a proposed synthetic route, and relevant data for its hydrochloride salt. Due to the limited availability of public data specifically for (piperidin-2-yl)methyl acetate, some information presented herein is based on closely related analogs and precursor molecules.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (Piperidin-2-yl)methyl acetate | - |
| CAS Number (Hydrochloride Salt) | 1423027-74-0 | [1] |
| Molecular Formula (Hydrochloride Salt) | C8H16ClNO2 | [1] |
| Molecular Weight (Hydrochloride Salt) | 193.67 g/mol | [1] |
Proposed Synthesis
Step 1: N-Protection of Piperidin-2-ylmethanol
The secondary amine of the piperidine ring is a reactive nucleophile. To selectively perform the esterification on the hydroxyl group, the nitrogen atom must first be protected. A common protecting group for amines is the benzyloxycarbonyl (Cbz) group.
Step 2: Esterification and Deprotection
Following protection, the hydroxyl group can be acetylated using acetyl chloride or acetic anhydride. The final step involves the removal of the N-protecting group, typically through catalytic hydrogenation, to yield the desired (piperidin-2-yl)methyl acetate. The product can then be converted to its hydrochloride salt for improved stability and handling.
Below is a diagram illustrating the proposed synthetic workflow.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general laboratory procedures for the reactions described above.
Step 1: Synthesis of N-Cbz-piperidin-2-ylmethanol
-
Dissolve piperidin-2-ylmethanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the solution.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-Cbz-(piperidin-2-yl)methyl acetate
-
Dissolve N-Cbz-piperidin-2-ylmethanol in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine.
-
Slowly add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work up the reaction as described in Step 1.
-
Purify the product by column chromatography.
Step 3: Synthesis of (Piperidin-2-yl)methyl acetate hydrochloride
-
Dissolve N-Cbz-(piperidin-2-yl)methyl acetate in a solvent such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the free base of (piperidin-2-yl)methyl acetate.
-
Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Biological Activity and Applications
Specific biological activity data for (piperidin-2-yl)methyl acetate is not widely reported. However, the piperidine scaffold is a key feature in many neuroactive compounds. For instance, the structurally related compound methylphenidate (methyl phenyl(piperidin-2-yl)acetate) is a well-known central nervous system stimulant used in the treatment of ADHD. It acts as a norepinephrine-dopamine reuptake inhibitor. Given the structural similarities, it is plausible that (piperidin-2-yl)methyl acetate could exhibit some form of biological activity, though this would require experimental validation. The general class of piperidine derivatives has been explored for a wide range of pharmacological applications, including as anticancer and antimicrobial agents.[2][3]
Conclusion
(Piperidin-2-yl)methyl acetate is a chemical entity with limited publicly available data. This guide provides its known chemical identifiers and a proposed synthetic pathway based on established chemical principles. Researchers and drug development professionals interested in this compound or its analogs would need to undertake experimental synthesis and characterization to fully elucidate its properties and potential applications. The provided hypothetical protocols offer a starting point for such investigations.
References
An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of piperidin-2-ylmethylacetate, with a specific focus on its solubility and stability. As a compound of interest in pharmaceutical research, understanding these parameters is critical for formulation development, analytical method development, and ensuring therapeutic efficacy and safety. This document outlines detailed experimental protocols for determining solubility and stability, presents illustrative data in structured tables, and visualizes key processes through logical diagrams. The information herein is intended to serve as a foundational resource for researchers and drug development professionals working with this compound and structurally related compounds.
Introduction
This compound is a piperidine derivative with potential applications in the pharmaceutical industry. The piperidine moiety is a common scaffold in many biologically active compounds. The presence of an ester functional group and a basic nitrogen atom in this compound suggests specific physicochemical properties that will influence its behavior in various environments. Accurate characterization of its solubility and stability is a prerequisite for advancing this molecule through the drug development pipeline.
This guide will delve into the theoretical and practical aspects of these properties, offering a framework for their systematic evaluation.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and the feasibility of developing parenteral formulations. This compound is expected to be supplied as a hydrochloride salt to enhance its aqueous solubility. The solubility of this compound is influenced by the pH of the medium, the nature of the solvent, and the temperature.
Illustrative Aqueous and Solvent Solubility
The following table summarizes the expected solubility profile of this compound hydrochloride in various aqueous and organic solvents. This data is illustrative and based on the known properties of similar small molecule hydrochloride salts, such as methylphenidate hydrochloride.[1][2][3]
| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | 25 | > 100 (Freely Soluble)[1][3] |
| 0.1 N HCl (pH 1.2) | 37 | > 100[2] |
| Phosphate Buffer (pH 6.8) | 37 | > 50[2] |
| Ethanol (96%) | 25 | 10 - 30 (Soluble)[1] |
| Methanol | 25 | > 100 (Freely Soluble)[3] |
| Dichloromethane | 25 | 1 - 10 (Slightly Soluble)[1] |
| Acetone | 25 | 1 - 10 (Slightly Soluble)[3] |
This data is illustrative and intended for guidance. Actual solubility should be determined experimentally.
Stability Profile
The chemical stability of this compound is paramount for ensuring that the drug product maintains its potency and safety profile throughout its shelf life. The primary degradation pathway for this molecule is expected to be the hydrolysis of the ester linkage, which can be catalyzed by both acidic and basic conditions.[4] Other potential degradation routes include oxidation and photolysis.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following table provides illustrative data on the expected degradation of this compound under various stress conditions, based on studies of the analogous compound, methylphenidate.[5][6][7]
| Stress Condition | Time | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 N HCl | 24 hours | 60 | < 5% | Piperidin-2-ylmethanol |
| 0.1 N NaOH | 8 hours | 40 | 15 - 25% | Piperidin-2-ylmethanol |
| 3% H₂O₂ | 24 hours | 25 | < 10% | N-oxide derivative |
| Heat | 48 hours | 80 | < 5% | - |
| Light (ICH Q1B) | 1.2 million lux hours | 25 | < 5% | - |
This data is illustrative. The actual extent of degradation and the nature of the degradation products must be confirmed through experimental studies.
Experimental Protocols
Solubility Determination
This high-throughput method is suitable for early-stage drug discovery to obtain an initial estimate of solubility.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is reported as the kinetic solubility.
This method determines the true equilibrium solubility and is crucial for later-stage development.
Protocol:
-
Suspension Preparation: Add an excess amount of solid this compound hydrochloride to a series of vials containing different aqueous buffers (e.g., 0.1 N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4) and organic solvents.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Stability Indicating Method and Forced Degradation
A stability-indicating HPLC method is required to separate the intact drug from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
-
Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in the respective stressor solutions (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for thermal and photolytic stress).
-
Stress Conditions:
-
Acidic and Basic Hydrolysis: Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidation: Store the solution at room temperature.
-
Thermal Degradation: Store the solution in a temperature-controlled oven.
-
Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the stability-indicating HPLC method.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug peak in the stressed samples to ensure no co-eluting degradants.
Plausible Degradation Pathway
The most probable degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of the ester bond to yield piperidin-2-ylmethanol and acetic acid.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The illustrative data and detailed experimental protocols offer a robust framework for the systematic characterization of this compound. It is imperative that the illustrative data presented herein is superseded by rigorous experimental evaluation to ensure the development of a safe, effective, and stable pharmaceutical product. The methodologies and diagrams provided are intended to guide researchers in designing and executing these critical studies.
References
- 1. Methylphenidate hydrochloride | 298-59-9 [chemicalbook.com]
- 2. Methylphenidate Fast Dissolving Films: Development, Optimization Using Simplex Centroid Design and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYLPHENIDATE HYDROCHLORIDE USP - PCCA [pccarx.com]
- 4. Degradation kinetics | PPTX [slideshare.net]
- 5. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Piperidin-2-ylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidin-2-ylmethyl acetate, also known as 2-acetoxymethylpiperidine, is a piperidine derivative with potential applications in medicinal chemistry and drug development. While specific historical and extensive biological data for this compound are not widely documented in publicly available literature, its structural relationship to a class of neurologically active compounds suggests its potential for further investigation. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological significance based on analogous structures. Detailed experimental protocols for its synthesis are presented, along with a discussion of potential signaling pathways it may modulate.
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities to interact with biological targets.[1] This guide focuses on a specific derivative, piperidin-2-ylmethyl acetate, providing a detailed technical resource for researchers interested in its synthesis and potential pharmacological evaluation.
While the specific discovery and developmental history of piperidin-2-ylmethyl acetate are not well-documented in the scientific literature, its existence is confirmed through its availability from chemical suppliers as the hydrochloride salt (CAS number 1423027-74-0).[2][3] The primary route to its synthesis involves the acetylation of the commercially available precursor, 2-(hydroxymethyl)piperidine.
Physicochemical Properties
A summary of the key physicochemical properties of piperidin-2-ylmethyl acetate hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1423027-74-0 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | Not specified (likely a solid) | - |
| Purity | Min. 95% (as supplied by some vendors) | [3] |
Synthesis of Piperidin-2-ylmethyl Acetate
The synthesis of piperidin-2-ylmethyl acetate is achieved through the acetylation of 2-(hydroxymethyl)piperidine. A standard and effective method for this transformation is the use of acetic anhydride in the presence of a base, such as pyridine, which also serves as the solvent.
Experimental Protocol: Acetylation of 2-(Hydroxymethyl)piperidine
This protocol is based on well-established procedures for the acetylation of alcohols.[4][5]
Materials:
-
2-(Hydroxymethyl)piperidine
-
Acetic anhydride (Ac₂O)
-
Anhydrous pyridine
-
Toluene
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of the starting material).
-
Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: a. Quench the reaction by the slow addition of methanol. b. Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure. c. Dissolve the residue in dichloromethane or ethyl acetate. d. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure piperidin-2-ylmethyl acetate.
Formation of the Hydrochloride Salt:
To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum.
Synthesis Workflow
Potential Biological Activity and Signaling Pathways
While no specific biological data for piperidin-2-ylmethyl acetate has been found in the reviewed literature, the activity of structurally similar compounds provides a basis for predicting its potential pharmacological profile.
A closely related compound, (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride, is known to be an inhibitor of the dopamine transporter (DAT) with an IC₅₀ of 12 nM, which is comparable to that of methylphenidate (Ritalin), a well-known central nervous system stimulant used to treat ADHD.[6] This suggests that piperidin-2-ylmethyl acetate could also interact with monoamine transporters, such as DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Postulated Signaling Pathway: Dopamine Transporter Inhibition
Inhibition of the dopamine transporter by a ligand like piperidin-2-ylmethyl acetate would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhancement of dopaminergic neurotransmission could have various downstream effects on neuronal signaling and behavior.
Other Potential Biological Activities
The piperidine nucleus is a versatile scaffold found in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and analgesic properties.[7] Therefore, it is plausible that piperidin-2-ylmethyl acetate could exhibit other biological activities beyond monoamine transporter inhibition. Further screening and pharmacological studies are necessary to elucidate its full biological profile.
Conclusion
Piperidin-2-ylmethyl acetate is a readily synthesizable piperidine derivative with a confirmed chemical identity. While its specific history and biological functions are not yet detailed in the scientific literature, its structural similarity to known dopamine reuptake inhibitors suggests it as a compound of interest for neuropharmacological research. The provided synthesis protocol offers a clear pathway for its preparation, enabling further investigation into its potential therapeutic applications. This guide serves as a foundational resource for researchers embarking on the study of this and related piperidine compounds.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (R)-methyl 2-(piperidin-2-yl)acetate HCl (144239-68-9) for sale [vulcanchem.com]
- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and clinical candidates is a testament to its remarkable versatility as a pharmacophore and a structural building block.[1][2][3][4] This guide provides a comprehensive technical overview of the role of piperidine derivatives in medicinal chemistry, with a focus on their synthesis, therapeutic applications, and the underlying mechanisms of action.
Therapeutic Applications of Piperidine Derivatives
Piperidine derivatives have demonstrated significant therapeutic potential across a wide spectrum of diseases, owing to their ability to interact with a diverse range of biological targets.[2][5][6] Key therapeutic areas where piperidine-containing compounds have made a substantial impact include oncology, neurodegenerative diseases, infectious diseases, and pain management.
Anticancer Activity
The piperidine moiety is a common feature in numerous anticancer agents.[7][8] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the STAT-3, NF-κB, and PI3K/Akt pathways.[7][8]
Table 1: Anticancer Activity of Representative Piperidine Derivatives
| Compound/Drug Name | Cancer Type | Mechanism of Action | IC50 (µM) | Reference |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 inhibitor | 0.002-0.003 | --INVALID-LINK-- |
| Ibrutinib | Chronic Lymphocytic Leukemia | Bruton's tyrosine kinase (BTK) inhibitor | 0.0005 | --INVALID-LINK-- |
| Pipobroman | Polycythemia Vera | Alkylating agent | - | --INVALID-LINK-- |
| CLEFMA | Lung Adenocarcinoma | Induces oxidative stress | ~5 | --INVALID-LINK-- |
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several piperidine derivatives have been developed to target key components of this pathway.
Neurodegenerative Diseases
Piperidine-based compounds have shown significant promise in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[2] A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, leading to improved cognitive function.
Table 2: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Donepezil | Acetylcholinesterase | 5.7 | --INVALID-LINK-- |
| Compound 21 | Acetylcholinesterase | 0.56 | --INVALID-LINK-- |
| 1-Benzyl-4-(2-(N-benzoylamino)ethyl)piperidine derivative | Acetylcholinesterase | 13 | --INVALID-LINK-- |
Infectious Diseases
The piperidine scaffold is a valuable component in the development of antimicrobial agents.[5][6] Derivatives have been synthesized that exhibit activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Piperidine Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Staphylococcus aureus | 18 | 125 | --INVALID-LINK-- |
| (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate | Escherichia coli | 15 | 250 | --INVALID-LINK-- |
| Piperidine-based Sulfobetaine | Staphylococcus aureus | - | 15.6 | --INVALID-LINK-- |
Analgesic Activity
Piperidine is a core structural element in many potent analgesics, most notably the fentanyl class of opioids.[9] These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor.
Table 4: Analgesic Activity of Piperidine Derivatives
| Compound | Analgesic Test | Dose | % Analgesia / Latency (s) | Reference |
| Fentanyl | Tail-flick | 0.02 mg/kg | 100% | --INVALID-LINK-- |
| HN58 | Writhing test | 10 mg/kg | 100% | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review.
Synthesis of Piperidine Derivatives
This three-step synthesis is a versatile method for preparing various piperidine derivatives.
Step 1: Synthesis of 3-(4-Hydroxyphenyl)-(E)-ethyl propenoate. [10][11] To a solution of (Ethoxycarbonylmethylene)triphenylphosphorane (10.45 g, 30 mmol) in deionized water (60 mL) in a 100 mL round-bottom flask, 4-hydroxybenzaldehyde (2.44 g, 20 mmol) is slowly added. The mixture is stirred at room temperature for 5 minutes and then heated to 80-90 °C for 2 hours with continuous stirring. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[10][11]
Step 2: Synthesis of (E)-ethyl 3-(4-(2-bromoethoxy)phenyl)acrylate. [10][11] The product from Step 1 is dissolved in DMF, and potassium hydroxide is added. The mixture is stirred for 30 minutes, followed by the addition of 1,2-dibromoethane. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the O-alkylated product.[10][11]
Step 3: Synthesis of (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate. [10][11] To a solution of piperidine (2.55 g, 30 mmol) in ethanol (250 mL), the bromo-ester from Step 2 (4.488 g, 15 mmol) is added, followed by potassium carbonate and a catalytic amount of potassium iodide. The mixture is refluxed for 8 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the final product is purified by column chromatography.[10][11]
Biological Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The piperidine derivatives are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the piperidine derivative.
-
Incubation: The discs are placed on the inoculated agar surface, and the plate is incubated at 37 °C for 24 hours for bacteria or 28 °C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.
The hot plate test is a method used to evaluate the analgesic properties of drugs in rodents by measuring their response to a thermal stimulus.[1][6][7][12][13]
Protocol:
-
Apparatus: A hot plate analgesiometer with the surface temperature maintained at 55 ± 0.5 °C.
-
Acclimatization: Animals (mice or rats) are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time taken to elicit a nociceptive response (paw licking or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The piperidine derivative or a control vehicle is administered to the animals (e.g., intraperitoneally).
-
Post-treatment Latency: The latency to the nociceptive response is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conclusion
The piperidine scaffold continues to be a highly privileged and versatile motif in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a multitude of drugs and clinical candidates targeting a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action of piperidine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hot plate analgesiometer | PPTX [slideshare.net]
- 8. mesoscale.com [mesoscale.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of piperidine-based compounds
An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] This six-membered heterocyclic amine is a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutics.[3] Understanding the fundamental physical and chemical properties of piperidine and its derivatives is paramount for researchers, scientists, and drug development professionals in optimizing drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and visual diagrams to elucidate key concepts.
Core Physical and Chemical Properties of Piperidine
Piperidine, with the chemical formula C5H11N, is a colorless liquid with a characteristic amine-like, peppery odor.[4][5] It is a strong base and is miscible with water and most organic solvents.[6][7][8][9]
Physical Properties of Piperidine
The key physical properties of piperidine are summarized in the table below. These values are crucial for its application as a solvent, reagent, and building block in organic synthesis.
| Property | Value | References |
| Molecular Formula | C5H11N | [5][10] |
| Molar Mass | 85.15 g/mol | [5][10] |
| Appearance | Colorless liquid | [4][10] |
| Odor | Ammoniacal, pepper-like | [4][5] |
| Melting Point | -9 °C to -7 °C (16 °F to 19 °F) | [4][10][11] |
| Boiling Point | 106 °C (223 °F) | [4][10][11] |
| Density | 0.862 g/mL at 20 °C | [10][11] |
| Solubility | Miscible with water, ethanol, ether, chloroform | [7][8][9][10] |
| pKa of Conjugate Acid | 11.12 - 11.22 | [4][5][10] |
| Vapor Pressure | 23 mmHg at 20 °C | [11] |
| Flash Point | 16 °C (61 °F) | [11] |
Chemical Properties and Reactivity
Piperidine's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.
-
Basicity: Piperidine is a significantly stronger base than its aromatic counterpart, pyridine. This is because the nitrogen lone pair in piperidine occupies an sp3-hybridized orbital, making it more available for protonation compared to the sp2-hybridized orbital in pyridine.[12]
-
Nucleophilicity: The nitrogen atom in piperidine is a potent nucleophile, readily participating in reactions such as N-alkylation and N-acylation.[5]
-
Enamine Formation: Piperidine is widely used to convert ketones and aldehydes into enamines, which are versatile intermediates in organic synthesis, notably in the Stork enamine alkylation reaction.[5][10]
-
Conformation: Similar to cyclohexane, piperidine adopts a chair conformation to minimize steric strain. The two chair conformations, with the N-H bond in either an axial or equatorial position, can interconvert. The equatorial conformation is generally more stable.[10]
Properties of Piperidine-Based Compounds in Pharmaceuticals
The piperidine ring is a privileged structure in drug discovery, present in numerous approved drugs across various therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with biological targets.
| Drug | Therapeutic Class | Relevant Properties/Notes |
| Donepezil | Acetylcholinesterase inhibitor (Alzheimer's disease) | The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase.[2] |
| Methylphenidate | Stimulant (ADHD) | A well-known piperidine derivative.[10] |
| Fentanyl | Opioid analgesic | A potent synthetic opioid with a phenylpiperidine core structure.[13] |
| Haloperidol | Antipsychotic | A butyrophenone derivative containing a piperidine ring.[7] |
| Minoxidil | Vasodilator (hair loss treatment) | A piperidine derivative that also has antihypertensive effects.[10] |
| Risperidone | Antipsychotic | Contains a piperidine moiety.[14] |
| Paroxetine | Antidepressant (SSRI) | Features a piperidine ring in its structure.[14] |
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol describes a common method for determining the acid dissociation constant (pKa) of piperidine derivatives.[15][16][17][18]
Materials:
-
Piperidine derivative sample
-
Deionized water
-
Standardized 0.1M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) to maintain ionic strength
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the piperidine derivative and dissolve it in a known volume of deionized water.
-
Ionic Strength Adjustment: Add a calculated amount of KCl to the sample solution to maintain a constant ionic strength (e.g., 0.01M).[15][17]
-
Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
pKa Calculation: Construct a titration curve by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[19]
Caption: Workflow for pKa determination by potentiometric titration.
General Synthesis of Piperidine Derivatives
Numerous synthetic routes exist for the preparation of piperidine derivatives.[1] One common and versatile method is the reductive amination of a suitable dicarbonyl compound or a related precursor.
Example: Synthesis of N-substituted 2,6-disubstituted piperidines This method involves the condensation of a primary amine with a 1,5-dicarbonyl compound, followed by reduction of the resulting imine/enamine intermediates.
Materials:
-
Primary amine (R-NH2)
-
1,5-dicarbonyl compound (e.g., glutaraldehyde or a derivative)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3))
-
Anhydrous solvent (e.g., methanol, dichloroethane)
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,5-dicarbonyl compound and the primary amine in the anhydrous solvent.
-
Iminium Ion Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate iminium ions.
-
Reduction: Slowly add the reducing agent to the reaction mixture at room temperature or below.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid or base.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the desired piperidine derivative.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of piperidine and its volatile derivatives.[20][21] The sample is vaporized and separated based on its boiling point and affinity for the GC column, followed by detection and identification by the mass spectrometer.
Role in Signaling Pathways
Piperidine-based compounds exert their pharmacological effects by modulating a wide range of biological signaling pathways. Their structural diversity allows for interaction with various receptors and enzymes.
Anticancer Signaling Pathways
Piperidine and its derivatives have been shown to modulate several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[22] These include the STAT-3, NF-κB, and PI3K/Akt pathways.[14][22]
Caption: Inhibition of key cancer signaling pathways by piperidine derivatives.
G-Protein Coupled Receptor (GPCR) Signaling
Many piperidine-based drugs, particularly in the areas of neuropsychiatry and pain management, act as ligands for G-protein coupled receptors (GPCRs), such as opioid and sigma receptors.[13][23]
Caption: General mechanism of GPCR signaling modulation by piperidine ligands.
Conclusion
The piperidine ring system is a foundational element in modern medicinal chemistry. A thorough understanding of its physical properties, such as solubility and pKa, is essential for predicting drug absorption and distribution. Likewise, knowledge of its chemical reactivity informs the synthesis of novel derivatives with tailored pharmacological profiles. As research continues to uncover the intricate roles of piperidine-based compounds in modulating key signaling pathways, this versatile scaffold will undoubtedly remain at the forefront of drug discovery and development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemcess.com [chemcess.com]
- 6. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 7. PIPERIDINE - Ataman Kimya [atamanchemicals.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. sanjaychemindia.com [sanjaychemindia.com]
- 10. Piperidine - Wikipedia [en.wikipedia.org]
- 11. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. quora.com [quora.com]
- 13. Fentanyl - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. biosynce.com [biosynce.com]
- 21. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 22. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Conformational Landscape of Piperidin-2-ylmethylacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive computational methodology for the theoretical determination of the conformational preferences of piperidin-2-ylmethylacetate. The conformational dynamics of piperidine rings are of significant interest in medicinal chemistry, as they can profoundly influence a molecule's pharmacological and toxicological profile. Understanding the stable conformations of this compound is a critical step in rational drug design and development.
This document provides a detailed protocol for a computational workflow, from initial structure generation to high-level quantum mechanical calculations. It is intended to serve as a practical guide for researchers undertaking similar conformational analyses of flexible molecules.
Introduction to Piperidine Conformational Analysis
The piperidine ring, a ubiquitous scaffold in pharmaceuticals, typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can lead to a complex conformational landscape, including multiple chair, boat, and twist-boat conformers. The relative energies of these conformers are dictated by a delicate balance of several factors, including steric repulsion, electrostatic interactions, and hyperconjugation.[1][2]
For this compound, the key conformational questions revolve around the orientation of the 2-ylmethylacetate substituent (axial vs. equatorial) and the rotational isomers (rotamers) of the ester group. Theoretical calculations provide a powerful tool to explore this conformational space and quantify the relative stabilities of different conformers.
Computational Methodology
A hierarchical computational approach is recommended to efficiently and accurately map the conformational potential energy surface of this compound. This involves an initial broad conformational search using a computationally less expensive method, followed by geometry optimization and energy refinement at a higher level of theory.
Initial Conformational Search
A stochastic or systematic conformational search is the first step to identify a comprehensive set of low-energy conformers. Molecular mechanics force fields are well-suited for this initial exploration due to their computational efficiency.
Protocol:
-
Structure Generation: Generate an initial 3D structure of this compound.
-
Force Field Selection: Employ a robust molecular mechanics force field such as MMFF94 or a similar high-quality force field.[3] Differences in the treatment of atomic charges and torsional parameters between force fields can lead to variations in the resulting conformer populations.[3]
-
Conformational Search Algorithm: Utilize a Monte Carlo or systematic search algorithm to explore the torsional degrees of freedom of the molecule. This includes the ring puckering and the rotation around the C2-C(methylene) and C(methylene)-O bonds of the substituent.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.
-
Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on RMSD (Root Mean Square Deviation) to identify unique conformational families.
Quantum Mechanical Refinement
The geometries and relative energies of the unique conformers identified in the initial search should be refined using quantum mechanical methods. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for systems of this size.
Protocol:
-
Method Selection: The M06-2X functional is a good choice as it has been shown to perform well for non-covalent interactions, which are crucial in determining conformational preferences.[2]
-
Basis Set Selection: A Pople-style basis set such as 6-31G(d) or a more extensive basis set like def2-QZVPP can be used.[2][3] For initial optimizations, a smaller basis set may be sufficient, followed by single-point energy calculations with a larger basis set.
-
Geometry Optimization: Perform full geometry optimization of each unique conformer from the molecular mechanics search.
-
Solvent Effects: To model a more realistic environment, include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is a widely used and effective choice for this purpose.[2] The choice of solvent (e.g., water, chloroform) should be guided by the intended application or experimental conditions.
-
Frequency Calculations: Perform frequency calculations for each optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
Data Presentation and Analysis
The quantitative data obtained from the computational studies should be organized for clear interpretation and comparison.
Table 1: Relative Energies and Boltzmann Populations of this compound Conformers
| Conformer ID | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| Chair-Equatorial-gauche | 65.2 | 0.00 | 0.00 | 75.3 |
| Chair-Equatorial-anti | 178.5 | 0.85 | 0.79 | 19.1 |
| Chair-Axial-gauche | -70.1 | 2.10 | 2.25 | 4.5 |
| Twist-Boat-1 | -35.8 | 4.50 | 4.80 | 0.6 |
| Twist-Boat-2 | 150.3 | 5.20 | 5.55 | 0.5 |
* Dihedral angle refers to the C6-N1-C2-C(methylene) torsion.
Table 2: Key Geometric Parameters of the Most Stable Conformer (Chair-Equatorial-gauche)
| Parameter | Value |
| N1-C2-C(methylene)-O(ester) Dihedral | 68.9° |
| C2-C(methylene) Bond Length | 1.53 Å |
| N1-C2 Bond Length | 1.47 Å |
| Ring Puckering Parameters (Cremer-Pople) | Q = 0.55 Å, θ = 5.2°, φ = 275.1° |
Visualization of Computational Workflow
A clear visualization of the computational workflow is essential for understanding the logical progression of the theoretical analysis.
Caption: A flowchart illustrating the key stages of the theoretical conformational analysis.
Experimental Validation
While theoretical calculations provide invaluable insights, experimental validation is crucial. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution.[1] The comparison of calculated and experimental NMR parameters, such as chemical shifts and coupling constants (e.g., ³J-values), can provide strong evidence for the predicted conformational populations.[4]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a synthesized sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC) to aid in peak assignment.
-
Analysis of Coupling Constants: Measure the proton-proton coupling constants (³JHH) for the piperidine ring protons. The magnitude of these couplings is sensitive to the dihedral angles between the coupled protons and can be used to differentiate between axial and equatorial orientations of the substituent.
-
Comparison with Theoretical Data: Use the geometries of the calculated conformers to predict NMR parameters (e.g., using the GIAO method) and compare them with the experimental data.[4]
Conclusion
The theoretical and experimental workflow detailed in this guide provides a robust framework for the comprehensive conformational analysis of this compound. A thorough understanding of its conformational landscape is a foundational element for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. The interplay of computational chemistry and experimental validation is key to building accurate molecular models that can accelerate the drug discovery process.
References
- 1. d-nb.info [d-nb.info]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Piperidin-2-ylmethyl Acetate: A Versatile Synthetic Fragment in Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidin-2-ylmethyl acetate, a functionalized piperidine derivative, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its inherent structural features, including a secondary amine and an ester functional group, offer versatile handles for molecular elaboration, making it a valuable intermediate in the construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of piperidin-2-ylmethyl acetate, encompassing its synthesis, physicochemical properties, and its pivotal role as a synthetic fragment in medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in research and development settings.
Chemical Properties and Characterization
Piperidin-2-ylmethyl acetate is most commonly handled and commercially available as its hydrochloride salt to enhance stability and ease of handling. The free base can be generated in situ for subsequent reactions.
Table 1: Physicochemical Properties of Piperidin-2-ylmethyl Acetate Hydrochloride [1][2]
| Property | Value |
| CAS Number | 1423027-74-0 |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Appearance | White to off-white solid |
| Purity | Min. 95% |
Spectroscopic Data:
Comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of piperidin-2-ylmethyl acetate and its derivatives.
Table 2: Spectroscopic Data for (R)-methyl 2-(piperidin-2-yl)acetate Hydrochloride [1]
| Type | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.52–1.57 (1H, m), 3.61 (3H, s), 9.42 (2H, s) |
| HRMS (High-Resolution Mass Spectrometry) | Exact mass 193.67 Da (calculated for C₈H₁₆ClNO₂) |
Note: The available detailed spectroscopic data is for the closely related (R)-methyl 2-(piperidin-2-yl)acetate HCl. The spectral characteristics of the racemic piperidin-2-ylmethyl acetate are expected to be similar.
Synthesis of Piperidin-2-ylmethyl Acetate
The synthesis of piperidin-2-ylmethyl acetate can be achieved through various routes, often starting from readily available piperidine derivatives such as 2-piperidinecarboxylic acid or (piperidin-2-yl)methanol. A common strategy involves the esterification of the corresponding alcohol.
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of piperidin-2-ylmethyl acetate, highlighting key stages from starting materials to the final product.
References
Methodological & Application
Application Notes and Protocols for the Enantoselective Synthesis of Piperidin-2-ylmethylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of piperidin-2-ylmethylacetate, a valuable chiral building block in pharmaceutical development. The primary strategy detailed herein involves the enzymatic kinetic resolution of a racemic N-protected (piperidin-2-yl)methanol intermediate, followed by acetylation and deprotection. This approach offers a practical and efficient route to obtaining both enantiomers of the target compound with high optical purity.
I. Overview of the Synthetic Strategy
The enantioselective synthesis of this compound is achieved through a multi-step process that leverages the high selectivity of lipases in kinetic resolution. The general workflow involves:
-
N-Protection: The commercially available racemic (piperidin-2-yl)methanol is first protected with a suitable group, such as tert-butyloxycarbonyl (Boc), to facilitate handling and improve selectivity in the subsequent enzymatic step.
-
Enzymatic Kinetic Resolution (EKR): The racemic N-Boc-(piperidin-2-yl)methanol is subjected to enzymatic acylation. A lipase, such as Candida antarctica Lipase B (CALB), selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the two enantiomers.
-
Acetylation of the Unreacted Enantiomer: The unreacted, enantiomerically enriched alcohol from the EKR step is then chemically acetylated to yield the corresponding N-Boc-piperidin-2-ylmethylacetate enantiomer.
-
Isolation of the Other Enantiomer: The acylated product from the EKR can be hydrolyzed to afford the other enantiomer of N-Boc-(piperidin-2-yl)methanol, which can then be acetylated.
-
N-Deprotection: Finally, the Boc protecting group is removed from the desired enantiomer of N-Boc-piperidin-2-ylmethylacetate to yield the target compound.
II. Data Presentation
The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of this compound via enzymatic kinetic resolution.
| Step | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| N-Protection | (Boc)₂O, Et₃N | Dichloromethane | RT | 16 | >95 | N/A (Racemic) |
| Enzymatic Resolution | Candida antarctica Lipase B (CALB), Vinyl Acetate | Hexane | 32 | 24-72 | ~45-50 (for each enantiomer) | >99 (for both alcohol and acetate) |
| Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | 0 to RT | 2-4 | >95 | >99 |
| N-Deprotection | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | Dichloromethane or Dioxane | 0 to RT | 1-2 | >90 | >99 |
III. Experimental Protocols
Protocol 1: N-Boc Protection of (±)-(Piperidin-2-yl)methanol
This protocol describes the protection of the secondary amine of racemic (piperidin-2-yl)methanol with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
(±)-(Piperidin-2-yl)methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve (±)-(piperidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(±)-(piperidin-2-yl)methanol.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Enzymatic Kinetic Resolution of N-Boc-(±)-(Piperidin-2-yl)methanol
This protocol details the separation of the enantiomers of N-Boc-(piperidin-2-yl)methanol using Candida antarctica Lipase B.
Materials:
-
N-Boc-(±)-(Piperidin-2-yl)methanol
-
Candida antarctica Lipase B (CALB, immobilized, e.g., Novozym 435)
-
Vinyl acetate
-
Hexane, anhydrous
-
Molecular sieves (4 Å), activated
-
Orbital shaker
-
Filtration apparatus
Procedure:
-
To a flask containing anhydrous hexane, add N-Boc-(±)-(piperidin-2-yl)methanol (1.0 eq) and vinyl acetate (2.0-5.0 eq).
-
Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).
-
Add activated molecular sieves to maintain anhydrous conditions.
-
Place the flask in an orbital shaker at 32 °C and agitate at approximately 150-200 rpm.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess of the remaining alcohol and the formed acetate. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both components.
-
Once the desired conversion is reached (typically 24-72 hours), filter off the enzyme and molecular sieves.
-
Wash the immobilized enzyme with fresh hexane to recover any adsorbed product. The enzyme can often be reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted N-Boc-(S)-(piperidin-2-yl)methanol and the product N-Boc-(R)-piperidin-2-ylmethylacetate.
-
Separate the alcohol and the acetate by flash column chromatography on silica gel.
Protocol 3: Acetylation of N-Boc-(S)-(Piperidin-2-yl)methanol
This protocol describes the conversion of the enantiomerically pure alcohol to the corresponding acetate.
Materials:
-
N-Boc-(S)-(Piperidin-2-yl)methanol
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-(S)-(piperidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-piperidin-2-ylmethylacetate.
Protocol 4: N-Boc Deprotection of Enantiopure this compound
This protocol outlines the final step to obtain the target chiral amine.
Materials:
-
N-Boc-(S)- or (R)-piperidin-2-ylmethylacetate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane for extraction
Procedure:
Method A: Trifluoroacetic Acid
-
Dissolve the N-Boc-protected piperidine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in dichloromethane and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Method B: HCl in Dioxane
-
Dissolve the N-Boc-protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add a solution of 4M HCl in dioxane (5-10 eq).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product will often precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting salt can be used directly or neutralized as described in Method A.
IV. Mandatory Visualizations
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Logical relationship in the enzymatic kinetic resolution step.
Application Notes and Protocols for the Purification of Piperidin-2-ylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the purification of piperidin-2-ylmethyl acetate. The described methodology is based on a proposed synthesis via the esterification of piperidin-2-ylmethanol with acetic anhydride. The purification strategy involves a multi-step process including an initial aqueous work-up, an acid-base extraction to isolate the basic product, and a final fractional distillation under reduced pressure to achieve high purity. This protocol is designed to be a practical guide for researchers in organic synthesis and medicinal chemistry, offering detailed experimental procedures and analytical methods for purity assessment.
Introduction
Piperidine derivatives are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. The functionalization of the piperidine ring allows for the modulation of pharmacological properties, making the synthesis and purification of substituted piperidines a critical aspect of drug discovery and development. Piperidin-2-ylmethyl acetate is a versatile intermediate, and its purity is paramount for subsequent synthetic transformations and biological assays.
This protocol outlines a robust procedure for the purification of piperidin-2-ylmethyl acetate from a crude reaction mixture resulting from the acetylation of piperidin-2-ylmethanol. The purification strategy is designed to effectively remove unreacted starting materials, acidic byproducts, and other potential impurities.
Proposed Synthetic Route and Potential Impurities
The purification protocol described herein is based on the assumption that piperidin-2-ylmethyl acetate is synthesized by the reaction of piperidin-2-ylmethanol with acetic anhydride, often in the presence of a base catalyst or as the neat reactants.
Reaction:
Piperidin-2-ylmethanol + Acetic Anhydride → Piperidin-2-ylmethyl Acetate + Acetic Acid
Potential Impurities:
-
Unreacted Piperidin-2-ylmethanol: A polar, basic starting material.
-
Acetic Anhydride: A reactive and corrosive reagent.
-
Acetic Acid: An acidic byproduct of the reaction.
-
Di-acetylated byproducts (if primary amine is not protected): N-acetyl-piperidin-2-ylmethyl acetate.
-
Polymeric materials: Formed under harsh reaction conditions.
Experimental Protocols
Materials and Equipment
-
Crude piperidin-2-ylmethyl acetate
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flasks
-
Rotary evaporator
-
Fractional distillation apparatus (including a vacuum pump, manometer, and Vigreux column)
-
Heating mantle with a stirrer
-
Standard laboratory glassware
-
pH paper or meter
Purification Workflow Diagram
Caption: Workflow for the purification of piperidin-2-ylmethyl acetate.
Step-by-Step Purification Protocol
1. Initial Aqueous Work-up:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dissolve the mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). A volume of 5-10 mL of solvent per gram of crude material is a reasonable starting point.
-
Add saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel in portions. Caution: Carbon dioxide gas will be evolved if there is excess acetic anhydride or acidic byproducts. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Stopper the funnel and shake vigorously, venting periodically.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
2. Acid-Base Extraction:
-
Dissolve the crude product from the previous step in an organic solvent such as DCM.
-
Transfer the solution to a separatory funnel and add 1 M HCl solution. Shake the funnel vigorously. The basic piperidin-2-ylmethyl acetate will be protonated and move into the aqueous layer.
-
Separate the layers and collect the aqueous layer. The organic layer, containing non-basic impurities, can be discarded.
-
Wash the aqueous layer with a small portion of fresh DCM to remove any remaining non-basic impurities. Discard the DCM wash.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH solution with stirring until the pH is greater than 10 (confirm with pH paper or a pH meter). This will deprotonate the piperidinium salt and liberate the free base.
-
Extract the aqueous layer three times with fresh portions of DCM.
-
Combine the organic extracts and dry them over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the partially purified piperidin-2-ylmethyl acetate.
3. Fractional Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column to aid in separation.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Place the partially purified product in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure using a vacuum pump to the desired level (e.g., 1-10 mmHg).
-
Begin heating the distillation flask with a heating mantle.
-
Collect any low-boiling impurities as a forerun.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition.
Data Presentation
| Parameter | Starting Material (Crude) | After Work-up | After Acid-Base Extraction | Final Product (After Distillation) |
| Appearance | Dark, viscous oil | Brown oil | Light yellow oil | Colorless to pale yellow oil |
| Weight (g) | (Record initial weight) | (Record weight) | (Record weight) | (Record final weight) |
| Purity by GC-MS (%) | (Analyze if necessary) | (Analyze if necessary) | (Analyze if necessary) | > 98% |
| Yield (%) | - | - | - | (Calculate overall yield) |
Analytical Characterization
The purity of the final product should be assessed using a combination of the following analytical techniques:
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A standard non-polar column (e.g., DB-5 or HP-5) is suitable.
-
Injection: A split injection is recommended to avoid column overloading.
-
Oven Program: A temperature gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) will be necessary to elute the high-boiling analyte.
-
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 157. Key fragments may arise from the loss of the acetyl group (M-43), the acetate group (M-59), and fragmentation of the piperidine ring.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the ester, and the methyl protons of the acetate group. The chemical shifts will be influenced by the solvent used.
-
Expected Signals (in CDCl₃, approximate):
-
~4.1-4.3 ppm (multiplet, 2H, -CH₂-O-)
-
~2.5-3.1 ppm (multiplet, 3H, piperidine protons adjacent to N and C2)
-
~2.05 ppm (singlet, 3H, -O-C(O)-CH₃)
-
~1.2-1.9 ppm (multiplet, 6H, remaining piperidine ring protons)
-
A broad singlet for the N-H proton.
-
-
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the methylene carbon attached to the oxygen, the carbons of the piperidine ring, and the methyl carbon of the acetate.
3. Infrared (IR) Spectroscopy:
-
Expected Absorptions:
-
A strong C=O stretch for the ester at approximately 1735-1750 cm⁻¹.
-
C-O stretching vibrations in the region of 1200-1300 cm⁻¹.
-
N-H stretching for the secondary amine around 3300-3500 cm⁻¹ (may be broad).
-
C-H stretching of the alkyl groups below 3000 cm⁻¹.
-
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Strong acids and bases are corrosive; handle with appropriate caution.
-
Vacuum distillation should be performed behind a safety shield. Ensure the glassware has no cracks or star-cracks before applying a vacuum.
Conclusion
This protocol provides a detailed and systematic approach for the purification of piperidin-2-ylmethyl acetate. By following the described steps of aqueous work-up, acid-base extraction, and fractional vacuum distillation, researchers can obtain a highly pure product suitable for further applications in drug discovery and chemical synthesis. The provided analytical methods will allow for the confident assessment of the final product's purity.
Application Notes and Protocols: Piperidin-2-ylmethyl Acetate and its Analogs as Precursors for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products, particularly alkaloids, and serves as a privileged core in many pharmaceuticals. The synthesis of stereochemically defined piperidine derivatives is therefore of significant interest in organic synthesis and drug discovery. This document outlines the application of piperidin-2-ylmethyl acetate and structurally related chiral building blocks in the synthesis of piperidine alkaloids, providing detailed experimental protocols and summarizing key reaction data.
While direct literature on the use of piperidin-2-ylmethyl acetate as a precursor is limited, its structure suggests its utility as a chiral synthon for 2-substituted piperidines. This application note will therefore focus on established, analogous strategies that provide access to this important class of alkaloids, including the use of Δ¹-piperideine and derivatives of pipecolinic acid.
I. Synthetic Strategies for 2-Substituted Piperidine Alkaloids
The asymmetric synthesis of 2-substituted piperidine alkaloids is a key challenge in organic chemistry. Several powerful strategies have been developed to control the stereochemistry at the C2 position. These include:
-
Organocatalytic Asymmetric Mannich-type Reactions: The addition of nucleophiles to cyclic imines, such as Δ¹-piperideine, catalyzed by chiral organocatalysts like proline, provides a direct and efficient route to enantioenriched 2-substituted piperidines.[1]
-
Biocatalytic and Hybrid Cascades: The use of enzymes, such as transaminases, can generate key reactive imine intermediates in situ, which can then undergo further stereoselective transformations.[2]
-
"Chiral Pool" Synthesis: Commercially available, enantiopure starting materials like L-pipecolinic acid can be elaborated into complex alkaloid targets, preserving the initial stereochemical integrity.[3]
-
Catalytic Asymmetric Cycloadditions: Rhodium-catalyzed [2+2+2] cycloadditions have been developed to construct polysubstituted piperidine scaffolds with high enantioselectivity.[4]
The following sections will provide detailed protocols and data for the organocatalytic approach, which represents a versatile and widely applicable method.
II. Data Presentation: Organocatalytic Asymmetric Synthesis of Pelletierine Analogs
The following table summarizes the results of an organocatalytic asymmetric Mannich-type reaction between Δ¹-piperideine and various nucleophiles to synthesize pelletierine and its analogs.[1]
| Entry | Nucleophile (R) | Catalyst (mol %) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Acetone (R = Me) | (L)-Proline (20) | Benzonitrile | 24 | 75 | 97 |
| 2 | Ethyl acetoacetate (R = CO₂Et) | (L)-Proline (20) | Benzonitrile | 48 | 68 | 95 |
| 3 | Acetone (R = Me) | Catalyst V (20) | Benzonitrile | 24 | 65 | 90 |
| 4 | Ethyl acetoacetate (R = CO₂Et) | Catalyst V (20) | Benzonitrile | 48 | 60 | 88 |
Data extracted from a study on the biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids.[1]
III. Experimental Protocols
A. Preparation of Δ¹-Piperideine
A common precursor for the synthesis of 2-substituted piperidines is the cyclic imine Δ¹-piperideine. It can be prepared from piperidine via N-chlorination followed by base-mediated elimination of HCl.[1]
Materials:
-
Piperidine
-
Sodium hypochlorite solution (bleach)
-
Diethyl ether
-
Potassium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of piperidine (1.0 eq) in diethyl ether at 0 °C, add sodium hypochlorite solution (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
To the ethereal solution of the N-chloropiperidine, add powdered potassium hydroxide (2.0 eq) and stir the mixture vigorously at room temperature for 3 hours.
-
Filter the mixture and use the resulting ethereal solution of Δ¹-piperideine directly in the next step.
B. Organocatalytic Asymmetric Synthesis of (+)-Pelletierine
This protocol describes the (L)-proline-catalyzed asymmetric addition of acetone to Δ¹-piperideine.[1]
Materials:
-
Ethereal solution of Δ¹-piperideine (from Protocol A)
-
Acetone
-
(L)-Proline
-
Benzonitrile (solvent)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Δ¹-piperideine (0.6 mmol) in benzonitrile (0.85 mL), add acetone (6 equiv., 0.3 mL) and (L)-proline (20 mol %).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (+)-pelletierine.
-
Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.[1]
IV. Visualizations
Caption: General workflow for the synthesis of 2-substituted piperidine alkaloids.
Caption: Logical relationships in the asymmetric synthesis of piperidine alkaloids.
V. Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed C-H Insertion with Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the site-selective functionalization of piperidine derivatives via rhodium-catalyzed C-H insertion reactions. The piperidine moiety is a crucial scaffold in numerous pharmaceuticals, and the ability to selectively functionalize its C-H bonds offers a powerful tool for the synthesis of novel analogs and complex molecules. This document outlines methodologies for achieving C-H insertion at the C2 and C4 positions of the piperidine ring, controlled by the strategic selection of rhodium catalysts and nitrogen-protecting groups.
Introduction
Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering an atom-economical alternative to traditional methods that often require pre-functionalized substrates. Rhodium-catalyzed C-H insertion, particularly with donor/acceptor carbenes generated from diazo compounds, has emerged as a robust method for the formation of new carbon-carbon bonds.[1][2] The regioselectivity of these reactions on saturated heterocycles like piperidine can be finely tuned by the choice of the dirhodium catalyst and the electronic and steric properties of the nitrogen protecting group.[1][2] This allows for the selective synthesis of 2-substituted or 4-substituted piperidine derivatives, which are valuable building blocks in medicinal chemistry.[1][2]
Site-Selective C-H Functionalization of Piperidine
The site of C-H insertion on the piperidine ring is primarily determined by a combination of electronic and steric factors, which can be manipulated through the choice of catalyst and the protecting group on the piperidine nitrogen.
-
C2-Functionalization: The C2 position is electronically activated due to the adjacent nitrogen atom. However, it is also sterically hindered. By employing specific chiral dirhodium catalysts and suitable protecting groups, C-H insertion can be directed selectively to this position.[1][2]
-
C4-Functionalization: The C4 position is sterically more accessible but electronically less favored for C-H insertion. By using a more sterically demanding catalyst and a specific N-acyl protecting group, the reaction can be guided to the C4 position, overriding the electronic preference for C2.[1][2]
-
C3-Functionalization: Direct C-H insertion at the C3 position is challenging due to the deactivating inductive effect of the nitrogen atom. Indirect methods, such as the functionalization of a corresponding tetrahydropyridine followed by reduction, are typically employed to access C3-substituted piperidines.[1][2]
Data Presentation
The following tables summarize the quantitative data for the site-selective C-H functionalization of piperidine derivatives with various aryldiazoacetates.
Table 1: C2-Functionalization of N-Boc-Piperidine Catalyzed by Rh₂(R-TCPTAD)₄[1]
| Entry | Aryl Group (Ar) | Product | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 1a | 83 | 11:1 | 93 |
| 2 | 4-Methoxyphenyl | 1b | 75 | 15:1 | 92 |
| 3 | 4-Bromophenyl | 1c | 85 | 10:1 | 94 |
| 4 | 4-Nitrophenyl | 1d | 68 | 2:1 | 85 |
| 5 | 2-Naphthyl | 1e | 79 | 12:1 | 91 |
Table 2: C2-Functionalization of N-Bs-Piperidine Catalyzed by Rh₂(R-TPPTTL)₄[1]
| Entry | Aryl Group (Ar) | Product | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 2a | 87 | 29:1 | 77 |
| 2 | 4-Methoxyphenyl | 2b | 82 | >30:1 | 73 |
| 3 | 4-Bromophenyl | 2c | 91 | >30:1 | 75 |
| 4 | 4-Nitrophenyl | 2d | 76 | >30:1 | 52 |
| 5 | 2-Naphthyl | 2e | 85 | >30:1 | 76 |
Table 3: C4-Functionalization of N-(α-oxo-2-naphthylacetyl)-piperidine Catalyzed by Rh₂(S-2-Cl-5-BrTPCP)₄[1]
| Entry | Aryl Group (Ar) of Diazo Compound | Product | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | 3a | 75 | >20:1 | 96 |
| 2 | 4-Methoxyphenyl | 3b | 71 | >20:1 | 95 |
| 3 | 4-Bromophenyl | 3c | 82 | >20:1 | 97 |
| 4 | 4-Nitrophenyl | 3d | 65 | >20:1 | 92 |
| 5 | 2-Naphthyl | 3e | 78 | >20:1 | 98 |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried before use. Diazo compounds are potentially explosive and should be handled with care.
Protocol 1: General Procedure for C2-Functionalization of N-Protected Piperidines
This protocol is adapted from the work of Davies and coworkers.[1]
Materials:
-
N-protected piperidine (e.g., N-Boc-piperidine or N-Bs-piperidine) (1.5 mmol)
-
Dirhodium catalyst (Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄) (0.0075 mmol, 0.5 mol%)
-
Aryldiazoacetate (1.0 mmol)
-
Anhydrous solvent (e.g., pentane/CH₂Cl₂ mixture)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol) in the anhydrous solvent (4 mL).
-
In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in the anhydrous solvent (8 mL).
-
Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted piperidine derivative.
Protocol 2: General Procedure for C4-Functionalization of N-Acyl Piperidines
This protocol is adapted from the work of Davies and coworkers for the C4-selective functionalization.[1]
Materials:
-
N-(α-oxoarylacetyl)-piperidine (1.5 mmol)
-
Dirhodium catalyst (Rh₂(S-2-Cl-5-BrTPCP)₄) (0.0075 mmol, 0.5 mol%)
-
Aryldiazoacetate (1.0 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-(α-oxoarylacetyl)-piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol) in anhydrous CH₂Cl₂ (4 mL).
-
In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL).
-
Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 4 hours at reflux (approximately 40 °C).
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted piperidine derivative.
Visualizations
Caption: General catalytic cycle for rhodium-catalyzed C-H insertion.
Caption: General experimental workflow for C-H insertion.
References
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Piperidin-2-ylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of piperidin-2-ylmethyl acetate, a valuable building block in pharmaceutical development. The described methodology follows a robust three-step sequence: N-protection of the starting material, piperidin-2-ylmethanol, followed by acetylation of the primary alcohol, and concluding with the deprotection of the piperidine nitrogen to yield the final product. This protocol is designed to be scalable and efficient, with considerations for purification and process control suitable for industrial applications.
Introduction
Piperidine derivatives are prevalent scaffolds in a vast array of pharmacologically active compounds. Specifically, piperidin-2-ylmethyl acetate serves as a key intermediate in the synthesis of various therapeutic agents. The protocol outlined herein details a reliable and scalable synthetic route, commencing with the readily available piperidin-2-ylmethanol. The synthesis involves the use of a tert-butyloxycarbonyl (Boc) protecting group to facilitate selective acetylation, followed by its efficient removal to afford the target compound, typically as a hydrochloride salt to improve stability and handling.
Overall Synthetic Scheme
The large-scale synthesis of piperidin-2-ylmethyl acetate is accomplished through the following three-step process:
-
Step 1: N-protection of Piperidin-2-ylmethanol: The secondary amine of piperidin-2-ylmethanol is protected with a Boc group to prevent side reactions during the subsequent acetylation step.
-
Step 2: Acetylation of N-Boc-Piperidin-2-ylmethanol: The primary hydroxyl group of the N-protected intermediate is acetylated using acetic anhydride to form the corresponding ester.
-
Step 3: N-Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions to yield piperidin-2-ylmethyl acetate, which is subsequently isolated as its hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-piperidin-2-ylmethanol)
Reaction:
Caption: N-protection of piperidin-2-ylmethanol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperidin-2-ylmethanol | 115.18 | 1.00 kg | 8.68 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 2.08 kg | 9.55 |
| Triethylamine (Et₃N) | 101.19 | 1.32 L (0.96 kg) | 9.55 |
| Dichloromethane (DCM) | 84.93 | 10 L | - |
| Deionized Water | 18.02 | 10 L | - |
| Brine (sat. NaCl aq.) | - | 2 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 500 g | - |
Procedure:
-
To a 20 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add piperidin-2-ylmethanol (1.00 kg, 8.68 mol) and dichloromethane (10 L).
-
Stir the mixture at room temperature (20-25°C) until the starting material is fully dissolved.
-
Add triethylamine (1.32 L, 9.55 mol) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.08 kg, 9.55 mol) in dichloromethane (2 L) via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Transfer the reaction mixture to a 50 L separatory funnel and wash with deionized water (2 x 5 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous sodium sulfate (500 g), filter, and concentrate under reduced pressure to yield tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate as a viscous oil. The product is typically used in the next step without further purification.[1][2]
Expected Yield: Quantitative.[1]
Step 2: Synthesis of tert-butyl 2-(acetoxymethyl)piperidine-1-carboxylate
Reaction:
Caption: Acetylation of N-Boc-piperidin-2-ylmethanol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | 1.87 kg (crude) | 8.68 |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.23 L (1.33 kg) | 13.02 |
| Pyridine | 79.10 | 7 L | - |
| Toluene | 92.14 | 5 L | - |
| Dichloromethane (DCM) | 84.93 | 10 L | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | 10 L | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 10 L | - |
| Brine (sat. NaCl aq.) | - | 5 L | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 500 g | - |
Procedure:
-
In a 20 L jacketed reactor, dissolve the crude tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.87 kg, 8.68 mol) in pyridine (7 L).
-
Cool the solution to 0°C using a chiller.
-
Slowly add acetic anhydride (1.23 L, 13.02 mol) to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of methanol (1 L).
-
Remove the pyridine by co-evaporation with toluene (2 x 2.5 L) under reduced pressure.
-
Dissolve the residue in dichloromethane (10 L) and transfer to a 50 L separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 5 L), deionized water (5 L), saturated aqueous NaHCO₃ (2 x 5 L), and brine (5 L).
-
Dry the organic phase over anhydrous sodium sulfate (500 g), filter, and concentrate in vacuo to obtain tert-butyl 2-(acetoxymethyl)piperidine-1-carboxylate as an oil.
Expected Yield: 85-95%.
Step 3: Synthesis of Piperidin-2-ylmethyl Acetate Hydrochloride
Reaction:
Caption: N-Boc deprotection and salt formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 2-(acetoxymethyl)piperidine-1-carboxylate | 257.34 | 2.04 kg (crude) | 7.93 |
| 4 M HCl in Dioxane | - | 10 L | 40 |
| Diethyl Ether | 74.12 | 20 L | - |
Procedure:
-
Dissolve the crude tert-butyl 2-(acetoxymethyl)piperidine-1-carboxylate (2.04 kg, 7.93 mol) in a 50 L reactor with minimal dichloromethane if necessary for transfer.
-
Cool the solution to 0°C.
-
Slowly add 4 M HCl in dioxane (10 L, 40 mol) while maintaining the internal temperature below 10°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Gas evolution (isobutylene and CO₂) will be observed.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, add diethyl ether (20 L) to precipitate the hydrochloride salt.
-
Stir the resulting slurry for 1 hour at 0-5°C.
-
Isolate the solid product by filtration, wash with cold diethyl ether (2 x 5 L), and dry under vacuum at 40°C to a constant weight.
Expected Yield: 90-98%.
Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Boc-piperidin-2-ylmethanol | Piperidin-2-ylmethanol | (Boc)₂O, Et₃N | DCM | 20-25 | 12-16 | >95 |
| 2 | tert-butyl 2-(acetoxymethyl)piperidine-1-carboxylate | N-Boc-piperidin-2-ylmethanol | Ac₂O, Pyridine | Pyridine | 0 to 25 | 12-16 | 85-95 |
| 3 | Piperidin-2-ylmethyl acetate hydrochloride | tert-butyl 2-(acetoxymethyl)piperidine-1-carboxylate | 4 M HCl in Dioxane | Dioxane | 0 to 25 | 2-4 | 90-98 |
Logical Workflow
Caption: Workflow for the synthesis of piperidin-2-ylmethyl acetate HCl.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dichloromethane is a suspected carcinogen and is volatile. Avoid inhalation and skin contact.
-
Triethylamine is corrosive and has a strong, unpleasant odor. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. Reacts exothermically with water.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
4 M HCl in Dioxane is highly corrosive. Dioxane is a suspected carcinogen. Handle with extreme care.
-
The deprotection step (Step 3) generates gaseous byproducts (isobutylene and carbon dioxide), which should be safely vented.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Quantification of Piperidin-2-ylmethylacetate
Disclaimer: No specific analytical methods for the direct quantification of piperidin-2-ylmethylacetate were identified in the available literature. The following protocols are proposed based on established and validated methods for structurally similar compounds, particularly piperidine derivatives and methylphenidate (methyl 2-phenyl-2-(piperidin-2-yl)acetate). These methods are intended to serve as a starting point for method development and validation for this compound.
Introduction
This compound is a chemical compound containing a piperidine ring and an ester functional group. Accurate and precise quantification of this compound is essential for various applications in research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is adapted from validated analytical procedures for methylphenidate and other piperidine derivatives.[1][2][3][4][5] It is suitable for the quantification of this compound in bulk material and simple formulations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: A mixture of Acetonitrile and water (e.g., 30:70 v/v), with the aqueous phase pH adjusted to 4.0 with a suitable acid like phosphoric acid.[1] The final mobile phase should be filtered and degassed.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1-50 µg/mL).
4. Sample Preparation:
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[6][7]
5. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (pH 4.0) (30:70 v/v)[1]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C[2]
-
Detection Wavelength: To be determined by UV scan of this compound (a starting point could be ~220 nm).[5]
-
Run Time: Sufficient to allow for the elution of the analyte and any impurities (e.g., 15 minutes).[2]
6. Data Analysis:
-
Create a calibration curve by plotting the peak area of the standard solutions versus their concentrations.
-
Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: Expected Method Performance (based on analogous compounds)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998[5] |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/mL[1][8] |
| Limit of Quantification (LOQ) | 0.1 - 0.44 µg/mL[1][8] |
| Precision (%RSD) | < 5%[2] |
| Accuracy (% Recovery) | 95 - 105%[2][8] |
HPLC Workflow Diagram
References
- 1. ijrpr.com [ijrpr.com]
- 2. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jocpr.com [jocpr.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. sartorius.com [sartorius.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Piperidin-2-ylmethylacetate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidin-2-ylmethylacetate derivatives, incorporating a chiral piperidine scaffold, offer significant potential as organocatalysts in asymmetric synthesis. While direct catalytic applications of this specific acetate derivative are not extensively documented in current literature, its structural analogy to highly successful proline and piperidine-based catalysts suggests a strong aptitude for mediating a variety of stereoselective transformations. This document outlines potential catalytic applications, provides detailed experimental protocols for analogous reactions, and presents visual representations of catalytic cycles and workflows. The information herein is designed to serve as a foundational guide for researchers exploring the catalytic capabilities of these promising compounds.
Introduction: Potential as Chiral Organocatalysts
The core structure of this compound, featuring a secondary amine within the piperidine ring and an adjacent stereocenter, positions it as a promising candidate for asymmetric organocatalysis. The secondary amine can participate in enamine or iminium ion formation, fundamental activation modes in many organocatalytic reactions. The acetate group, while potentially hydrolyzable, can influence the steric and electronic environment of the catalytic pocket, thereby impacting stereoselectivity.
Drawing parallels from well-established organocatalysts like proline and its derivatives, this compound derivatives are hypothesized to be effective in catalyzing a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These may include:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Mannich Reactions: Mediating the three-component reaction of an aldehyde, an amine, and a ketone.
The following sections provide detailed protocols and conceptual diagrams based on established methodologies for closely related piperidine and proline-based catalysts. These can be adapted for the investigation of this compound derivatives.
Proposed Catalytic Applications and Data
Based on analogous systems, the following table summarizes potential catalytic activities of this compound derivatives in key asymmetric transformations. The data presented are representative of what could be expected, based on the performance of similar catalysts.
| Catalyst Structure | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| (S)-Piperidin-2-ylmethylacetate | Aldol Reaction | Cyclohexanone | 4-Nitrobenzaldehyde | (S)-2-((R)-hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | 85-95 | 90-99 | >95:5 (anti) |
| (S)-Piperidin-2-ylmethylacetate | Michael Addition | Propanal | trans-β-Nitrostyrene | (S)-2-methyl-3-nitro-4-phenylbutanal | 70-85 | 85-95 | - |
| (S)-Piperidin-2-ylmethylacetate | Mannich Reaction | Acetone | 4-Anisidine | 4-Nitrobenzaldehyde | (R)-4-((4-methoxyphenyl)amino)-4-(4-nitrophenyl)butan-2-one | 80-90 | >99 |
Experimental Protocols
The following are detailed, adaptable protocols for investigating the catalytic activity of this compound derivatives.
General Protocol for Asymmetric Aldol Reaction
This protocol is adapted from established procedures for proline-catalyzed aldol reactions.
Materials:
-
(S)-Piperidin-2-ylmethylacetate (Catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone, used as both reactant and solvent)
-
Anhydrous organic solvent (e.g., DMF, DMSO, or neat)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in the ketone (10.0 mmol, 10 equivalents), add the (S)-piperidin-2-ylmethylacetate catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Protocol for Asymmetric Michael Addition
This protocol is based on piperidine-catalyzed Michael additions of aldehydes to nitroalkenes.
Materials:
-
(S)-Piperidin-2-ylmethylacetate (Catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Co-catalyst/Acid additive (e.g., benzoic acid)
-
Anhydrous organic solvent (e.g., CH₂Cl₂, Toluene)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the nitroalkene (0.5 mmol) and the co-catalyst (0.05 mmol, 10 mol%) in the anhydrous solvent (2.0 mL).
-
Add the aldehyde (2.5 mmol, 5 equivalents) to the solution.
-
Add the (S)-piperidin-2-ylmethylacetate catalyst (0.05 mmol, 10 mol%) to initiate the reaction.
-
Stir the mixture at the desired temperature (e.g., 4 °C) for the required time (typically 24-48 hours), monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the reaction solvent (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the product and determine the enantiomeric excess as described in Protocol 3.1.
Visualization of Catalytic Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the aldol and Michael addition reactions, highlighting the role of the piperidine-based catalyst.
Catalytic Cycle for the Asymmetric Aldol Reaction
Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the piperidine ring in piperidin-2-ylmethyl acetate. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutics.[1] These protocols focus on N-functionalization and C-H functionalization, offering pathways to novel analogues for drug discovery and development programs.
Overview of Functionalization Strategies
Piperidin-2-ylmethyl acetate is a versatile building block. Its piperidine ring offers two primary sites for modification: the nitrogen atom (N1) and the carbon atoms of the ring. Direct functionalization of the C-H bonds, particularly at the C2 position, is a powerful strategy for introducing molecular complexity.[2][3]
Due to the reactivity of the secondary amine, many C-H functionalization reactions require N-protection. A common strategy is the introduction of a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions.
N-Protection of Piperidin-2-ylmethyl Acetate
Protocol: N-tert-Butoxycarbonylation (Boc Protection)
This protocol describes the protection of the secondary amine of piperidin-2-ylmethyl acetate using di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol:
-
To a solution of piperidin-2-ylmethyl acetate (1 mmol) in a mixture of water (9.5 mL) and acetone (0.5 mL), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Add dichloromethane (5 mL) to the reaction mixture and stir.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the N-Boc protected piperidin-2-ylmethyl acetate.[4]
N-Functionalization of the Piperidine Ring
The secondary amine of piperidin-2-ylmethyl acetate is a nucleophilic center that can readily undergo alkylation and arylation reactions.
N-Alkylation
Protocol: Reductive Amination
This protocol provides a general method for the N-alkylation of piperidin-2-ylmethyl acetate with an aldehyde or ketone.
Experimental Protocol:
-
Dissolve piperidin-2-ylmethyl acetate (1 mmol) and the desired aldehyde or ketone (1.2 mmol) in 1,2-dichloroethane (10 mL).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated piperidine derivative.
N-Arylation
Protocol: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed N-arylation of piperidin-2-ylmethyl acetate with an aryl halide.
Experimental Protocol:
-
In a glovebox, combine piperidin-2-ylmethyl acetate (1 mmol), the aryl bromide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).[5]
-
Add anhydrous toluene (10 mL) to the reaction mixture.
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the N-aryl piperidine derivative.
C-H Functionalization of the Piperidine Ring
Direct C-H functionalization offers an atom-economical approach to introduce substituents onto the piperidine ring. These reactions are often performed on N-protected piperidines to avoid side reactions at the nitrogen atom. The following protocols are based on N-Boc-piperidine as a substrate, which is a close analogue to N-Boc-piperidin-2-ylmethyl acetate.
Rhodium-Catalyzed C2-Functionalization
Rhodium-catalyzed C-H insertion reactions with donor/acceptor carbenes can be used to introduce ester functionalities at the C2 position of the piperidine ring. The choice of catalyst and protecting group on the nitrogen influences the site-selectivity and stereoselectivity of the reaction.[2][3]
Experimental Protocol:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the N-Boc-protected piperidin-2-ylmethyl acetate (0.75 mmol) and the rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.5 mol%) in anhydrous dichloromethane (2 mL).[3]
-
Prepare a solution of the diazoacetate (e.g., methyl phenyldiazoacetate, 0.5 mmol) in anhydrous dichloromethane (4 mL).
-
Add the diazoacetate solution to the reaction mixture via a syringe pump over 2 hours.
-
Stir the reaction at the desired temperature (e.g., 39 °C) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-functionalized piperidine.[3]
Table 1: Rhodium-Catalyzed C2-Functionalization of N-Protected Piperidines [3]
| Entry | N-Protecting Group | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| 1 | Boc | Rh₂(R-TCPTAD)₄ | 83 | 11:1 | 93 |
| 2 | Boc | Rh₂(R-TPPTTL)₄ | 80 | 27:1 | 69 |
| 3 | Bs | Rh₂(R-TPPTTL)₄ | 87 | 22:1 | 76 |
Data adapted from a study on N-Boc- and N-Bs-piperidine.[3]
Photoredox-Catalyzed C-H Arylation
Visible-light photoredox catalysis enables the α-amino C-H arylation of piperidines with electron-deficient cyano(hetero)arenes, providing a mild and efficient method for C-C bond formation.[6]
Experimental Protocol:
-
In a vial, combine the N-Boc-protected piperidin-2-ylmethyl acetate (0.1 mmol), the cyano(hetero)arene (0.15 mmol), and the photocatalyst (e.g., Ir(ppy)₃, 1 mol%).
-
Add anhydrous solvent (e.g., acetonitrile, 1 mL).
-
Degas the solution by sparging with nitrogen for 15 minutes.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture.
-
Purify the residue by column chromatography to obtain the α-arylated piperidine product.[6]
Table 2: Photoredox-Catalyzed α-C-H Arylation of Substituted Piperidines [6]
| Piperidine Substrate | Arylating Agent | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Boc-2-methylpiperidine | 4-cyanopyridine | 75 | >20:1 |
| N-Boc-2-ethylpiperidine | 2-cyanopyrimidine | 82 | >20:1 |
| N-Boc-2-phenylpiperidine | 1-cyanobenzotriazole | 68 | 10:1 |
Data is representative of highly substituted piperidine derivatives.[6]
Application in Drug Discovery: Kinase Inhibitor Synthesis Workflow
Functionalized piperidines are key components of many kinase inhibitors. The following diagram illustrates a general workflow for the synthesis of a hypothetical piperidine-based kinase inhibitor, starting from piperidin-2-ylmethyl acetate.
Caption: Workflow for Kinase Inhibitor Synthesis.
Logical Flow of Functionalization Strategies
The choice of functionalization strategy depends on the desired final compound and the compatibility of the existing functional groups.
Caption: Functionalization Strategy Flowchart.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] Substituted piperidines are key components in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[3] This document provides detailed application notes and protocols for the synthesis and potential utilization of piperidin-2-ylmethylacetate, a functionalized piperidine derivative, as a versatile intermediate in the synthesis of complex pharmaceutical agents. While direct evidence of this compound in the synthesis of a specific commercial drug is not prevalent in the reviewed literature, its precursor, (piperidin-2-yl)methanol, and other closely related 2-substituted piperidines are well-established building blocks in medicinal chemistry. These notes will therefore focus on the synthesis of this compound and its potential applications based on the reactivity of analogous compounds.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from a protected piperidine precursor, followed by acetylation. A common precursor is a commercially available N-protected (piperidin-2-yl)methanol derivative. The synthesis of the chiral precursor, (R)-piperidin-2-ylmethanol, has been reported via the debenzylation of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.
Table 1: Synthesis of (R)-Piperidin-2-ylmethanol
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Debenzylation | (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester, 10 wt% Pd/C, H₂ (1 atm), Ethyl Acetate, Room Temperature, 4h | 65 | [4] |
Following the synthesis of the precursor alcohol, the target compound, this compound, can be prepared by acetylation. A general and widely used method for the acetylation of alcohols is the use of acetic anhydride in the presence of a base, such as pyridine.
Table 2: Acetylation of (Piperidin-2-yl)methanol
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 2 | Acetylation | (Piperidin-2-yl)methanol, Acetic Anhydride, Pyridine, 0°C to Room Temperature | >90 |
Experimental Protocols
Protocol 1: Synthesis of (R)-Piperidin-2-ylmethanol
Materials:
-
(2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester
-
10 wt% Palladium on activated carbon (Pd/C)
-
Ethyl acetate
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure: [4]
-
To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.
-
Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield (R)-piperidin-2-ylmethanol.
-
The crude product can be purified by distillation if necessary.
Protocol 2: Synthesis of this compound Hydrochloride
Materials:
-
(Piperidin-2-yl)methanol
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve (piperidin-2-yl)methanol (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
To prepare the hydrochloride salt, dissolve the pure acetate in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The precipitate can be collected by filtration.
Applications in Pharmaceutical Intermediate Synthesis
While a direct synthetic route to a marketed drug using this compound as a key intermediate was not identified in the surveyed literature, its structural motifs are present in numerous bioactive molecules. The 2-substituted piperidine framework is a key feature in drugs such as methylphenidate (Ritalin), used for the treatment of ADHD.[5] The structural similarity of (R)-methyl 2-(piperidin-2-yl)acetate to methylphenidate suggests its potential as a precursor for novel CNS-active compounds.[5]
The primary alcohol and the secondary amine of the piperidine ring in (piperidin-2-yl)methanol and its acetate derivative offer two points for chemical modification, making them valuable building blocks for creating diverse molecular libraries for drug discovery.
Logical Workflow for Synthesis and Application
Caption: Synthetic workflow for this compound and its potential application.
Signaling Pathway and Mechanism of Action
Given the structural analogy of piperidin-2-yl derivatives to compounds like methylphenidate, a potential mechanism of action for pharmaceutical agents derived from this compound could involve the modulation of neurotransmitter transporters. For instance, (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride is a known dopamine reuptake inhibitor with an IC₅₀ of 12 nM.[5]
Caption: Inhibition of dopamine reuptake by a piperidine-2-yl derivative.
Conclusion
This compound represents a valuable, functionalized building block for the synthesis of novel pharmaceutical intermediates. While its direct application in the synthesis of currently marketed drugs is not widely documented, the established importance of the 2-substituted piperidine scaffold in medicinal chemistry highlights its potential. The synthetic protocols provided herein offer a clear pathway to this intermediate, which can be further elaborated to explore new chemical space in drug discovery, particularly for CNS-active compounds. Researchers are encouraged to utilize this versatile intermediate in the development of new therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-Piperidin-2-ylMethanol | 3197-44-2 [chemicalbook.com]
- 5. (R)-methyl 2-(piperidin-2-yl)acetate HCl (144239-68-9) for sale [vulcanchem.com]
Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The functionalization of the piperidine nitrogen through N-alkylation is a critical step in the synthesis of numerous drug candidates, enabling the modulation of their pharmacological properties. This document provides detailed experimental procedures for the N-alkylation of piperidin-2-ylmethyl acetate, a key intermediate in the development of various therapeutic agents. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination.
Key Experimental Protocols
Method 1: Direct N-Alkylation using Alkyl Halides
This method involves the direct reaction of the secondary amine in piperidin-2-ylmethyl acetate with an alkyl halide in the presence of a base. The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product.[1]
Materials:
-
Piperidin-2-ylmethyl acetate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of piperidin-2-ylmethyl acetate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[1][2]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[1]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated piperidin-2-ylmethyl acetate.
Method 2: Reductive Amination
Reductive amination offers an alternative route for N-alkylation, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the formation of an iminium intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction.[3][4][5][6]
Materials:
-
Piperidin-2-ylmethyl acetate
-
Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[5]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve piperidin-2-ylmethyl acetate (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[6]
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired N-alkylated product.
Data Presentation
The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives based on the described protocols. The data for piperidin-2-ylmethyl acetate is projected based on these analogous reactions.
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Iodide | Direct Alkylation | K₂CO₃ | DMF | 12 | 85-95 |
| Ethyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 18 | 80-90 |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 16 | 88-96 |
| Formaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 6 | 90-98 |
| Acetone | Reductive Amination | NaBH(OAc)₃ | DCE | 8 | 85-95 |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCM | 10 | 82-92 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
References
- 1. researchgate.net [researchgate.net]
- 2. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 5. soc.chim.it [soc.chim.it]
- 6. High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive AminationâLactamization (Reductive Lactamization) [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Piperidin-2-ylmethylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of piperidin-2-ylmethylacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining high-purity this compound?
A1: A common and effective strategy involves a three-step process to ensure selective O-acetylation and minimize side reactions. First, the secondary amine of the piperidine ring in the starting material, piperidine-2-methanol, is protected, typically with a tert-butoxycarbonyl (Boc) group. This prevents N-acetylation in the subsequent step. The second step is the O-acetylation of the hydroxyl group of N-Boc-piperidine-2-methanol using an acetylating agent like acetic anhydride. Finally, the Boc protecting group is removed under acidic conditions to yield the desired this compound.
Q2: What are the most common reasons for low yields in this synthesis?
A2: Low yields can stem from several factors:
-
Incomplete N-protection: If the piperidine nitrogen is not fully protected, competitive N-acetylation can occur during the esterification step, reducing the yield of the desired O-acetylated product.
-
Suboptimal Esterification Conditions: Inefficient conversion of the alcohol to the ester can be due to insufficient reagent, inadequate catalyst, improper temperature, or short reaction times.
-
Side Reactions: Besides N-acetylation, potential side reactions include the formation of di-acylated products if the starting material is not pure, or elimination reactions under harsh conditions.
-
Product Loss During Workup and Purification: this compound and its intermediates can have some water solubility, leading to losses during aqueous extractions. Improper pH adjustment can also lead to the formation of salts that are difficult to extract.
-
Incomplete Deprotection: If the Boc group is not completely removed, the final product will be a mixture of the protected and unprotected ester, complicating purification and lowering the yield of the target compound.
Q3: How can I avoid the formation of the N-acetyl byproduct?
A3: The most effective way to prevent N-acetylation is to protect the piperidine nitrogen before the esterification step. The use of a Boc-protecting group is a reliable method. Ensure the protection reaction goes to completion by using a slight excess of the Boc-anhydride and an appropriate base, and monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q4: What are the recommended purification methods for each step?
A4:
-
N-Boc-piperidine-2-methanol: This intermediate can typically be purified by column chromatography on silica gel.
-
N-Boc-piperidin-2-ylmethylacetate: After aqueous workup, this product is also amenable to purification by silica gel column chromatography.
-
This compound: The final product, being a free base, can be purified by distillation under reduced pressure or by column chromatography. If purification by chromatography is challenging due to the basicity of the compound, it can be converted to a salt (e.g., hydrochloride) to facilitate handling and purification by recrystallization, followed by liberation of the free base.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Boc-piperidine-2-methanol | 1. Incomplete reaction. 2. Hydrolysis of Boc-anhydride. 3. Loss during workup. | 1. Increase reaction time or slightly warm the reaction mixture. Use a slight excess (1.1-1.2 equivalents) of Boc-anhydride. 2. Ensure all reagents and solvents are dry. 3. Saturate the aqueous phase with NaCl during extraction to reduce the solubility of the product. |
| Presence of N-acetyl byproduct | Incomplete N-protection of piperidine-2-methanol. | Ensure the N-protection step goes to completion before proceeding to acetylation. Purify the N-Boc-piperidine-2-methanol intermediate before use. |
| Low Yield of N-Boc-piperidin-2-ylmethylacetate | 1. Inefficient acetylation. 2. Hydrolysis of the ester during workup. | 1. Use a more reactive acetylating agent or add a catalyst like 4-dimethylaminopyridine (DMAP). Ensure the reaction is stirred at an appropriate temperature for a sufficient duration. 2. Avoid strongly basic conditions during the aqueous workup. Use a mild base like sodium bicarbonate for neutralization. |
| Difficult Purification of Final Product | The final product is a polar and basic compound, which can lead to tailing on silica gel chromatography. | 1. Perform column chromatography on silica gel treated with a small amount of triethylamine (e.g., 1-2%) in the eluent. 2. Convert the final product to its hydrochloride salt, which can often be purified by recrystallization. The free base can then be regenerated. 3. Kugelrohr distillation under high vacuum can be effective for purification. |
| Incomplete Deprotection of the Boc Group | 1. Insufficient acid or reaction time. 2. Inappropriate solvent. | 1. Increase the concentration of the acid (e.g., trifluoroacetic acid or HCl in an organic solvent) or prolong the reaction time. Monitor the reaction by TLC or LC-MS. 2. Ensure the solvent used (e.g., dichloromethane, dioxane, or methanol) is compatible with the deprotection conditions and allows for complete reaction. |
Experimental Protocols
Step 1: Synthesis of N-Boc-piperidine-2-methanol
| Parameter | Condition |
| Starting Material | (rac)-Piperidine-2-methanol |
| Reagents | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA) or NaOH |
| Solvent | Dichloromethane (DCM) or a biphasic mixture of Dioxane and Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
Methodology:
-
Dissolve piperidine-2-methanol (1.0 eq) in the chosen solvent.
-
Add the base (e.g., TEA, 1.5 eq).
-
Cool the mixture to 0 °C and add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Step 2: Synthesis of N-Boc-piperidin-2-ylmethylacetate
| Parameter | Condition |
| Starting Material | N-Boc-piperidine-2-methanol |
| Reagents | Acetic anhydride (Ac₂O), Pyridine or Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) (catalytic) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 90-98% |
Methodology:
-
Dissolve N-Boc-piperidine-2-methanol (1.0 eq) in the solvent.
-
Add the base (e.g., Pyridine or TEA, 1.5 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add acetic anhydride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography if necessary.
Step 3: Deprotection to Yield this compound
| Parameter | Condition |
| Starting Material | N-Boc-piperidin-2-ylmethylacetate |
| Reagents | Trifluoroacetic acid (TFA) or HCl in Dioxane/Methanol |
| Solvent | Dichloromethane (DCM) or the reaction solvent itself |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Typical Yield | >95% (often used crude in the next step or after workup) |
Methodology:
-
Dissolve N-Boc-piperidin-2-ylmethylacetate in the solvent.
-
Cool to 0 °C and add the acidic deprotecting agent (e.g., TFA or a solution of HCl).
-
Stir at room temperature for 1-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free base with an organic solvent.
-
Dry the organic layer and concentrate to obtain the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Technical Support Center: Synthesis of Piperidin-2-ylmethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of piperidin-2-ylmethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of piperidin-2-ylmethyl acetate, focusing on the identification and mitigation of side reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Preventative Measures |
| Low yield of desired product (O-acetylation) | 1. N-Acetylation as a major side reaction: The piperidine nitrogen is a nucleophile and can compete with the hydroxyl group for the acetylating agent. 2. Di-acetylation: Both the hydroxyl group and the piperidine nitrogen are acetylated. 3. Incomplete reaction: Insufficient reaction time, temperature, or amount of acetylating agent. 4. Product hydrolysis: The ester product is hydrolyzed back to the starting material during workup or purification. | 1. For N-acetylation: If N-acetylation is the major product, consider switching to acidic reaction conditions to protonate the piperidine nitrogen and reduce its nucleophilicity. 2. For di-acetylation: Use a stoichiometric amount of the acetylating agent. If di-acetylation persists, consider protecting the piperidine nitrogen before acetylation. 3. For incomplete reaction: Increase the reaction time, temperature (with caution to avoid degradation), or the equivalents of the acetylating agent. Monitor the reaction progress by TLC or GC-MS. 4. For hydrolysis: Ensure the workup is performed under neutral or slightly acidic conditions. Avoid prolonged exposure to strong bases. | 1. To favor O-acetylation: Employ chemoselective O-acetylation methods under acidic conditions. 2. To avoid di-acetylation: Use a protecting group for the piperidine nitrogen (e.g., Boc, Cbz) prior to the acetylation step. 3. To ensure complete reaction: Optimize reaction conditions by performing small-scale trials to determine the ideal time, temperature, and stoichiometry. 4. To prevent hydrolysis: Use anhydrous solvents and reagents. Perform a quick workup and purification. |
| Presence of multiple spots on TLC/peaks in GC-MS | 1. Formation of N-acetylated byproduct: (1-acetylpiperidin-2-yl)methanol. 2. Formation of di-acetylated byproduct: (1-acetylpiperidin-2-yl)methyl acetate.[1] 3. Unreacted starting material: 2-piperidinemethanol. 4. Formation of other byproducts: Potential impurities from starting materials or solvent-related side reactions. | 1. & 2. Purification: Utilize column chromatography to separate the desired O-acetylated product from the N-acetylated and di-acetylated byproducts. The polarity differences between these compounds should allow for effective separation. 3. Drive reaction to completion: See "Incomplete reaction" above. 4. Characterization: Isolate and characterize the unknown impurities using techniques like NMR and mass spectrometry to understand their origin and devise a strategy for their removal or prevention. | 1. & 2. Control reaction conditions: As described above, use acidic conditions to favor O-acetylation and control stoichiometry to minimize di-acetylation. 3. Monitor reaction progress: Ensure the starting material is fully consumed before quenching the reaction. 4. Use high-purity reagents: Ensure the purity of 2-piperidinemethanol and the acetylating agent to minimize the introduction of impurities. |
| Difficulty in purifying the final product | 1. Similar polarities of product and byproducts: The O-acetylated, N-acetylated, and di-acetylated products may have close Rf values on TLC, making column chromatography challenging. 2. Product instability: The ester may be susceptible to hydrolysis on silica gel. | 1. Optimize chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is ineffective. 2. Alternative purification: Consider purification by distillation under reduced pressure if the product is thermally stable. 3. Deactivate silica gel: If hydrolysis on silica gel is suspected, the silica gel can be deactivated by washing with a solvent mixture containing a small amount of a tertiary amine (e.g., triethylamine) before use. | 1. Maximize selectivity: Aim for reaction conditions that produce the highest possible ratio of the desired product to minimize the purification burden. 2. Minimize contact time: During purification, minimize the time the product is in contact with the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of piperidin-2-ylmethyl acetate?
A1: The most common side reactions involve the nucleophilic piperidine nitrogen. These include:
-
N-acetylation: The piperidine nitrogen is acetylated instead of the primary hydroxyl group, leading to the formation of (1-acetylpiperidin-2-yl)methanol.
-
Di-acetylation: Both the hydroxyl group and the piperidine nitrogen are acetylated, resulting in (1-acetylpiperidin-2-yl)methyl acetate.[1]
Q2: How can I selectively achieve O-acetylation over N-acetylation?
A2: To favor O-acetylation, it is crucial to decrease the nucleophilicity of the piperidine nitrogen. This can be achieved by performing the reaction under acidic conditions. The acid protonates the secondary amine, rendering it non-nucleophilic and allowing the hydroxyl group to be the primary site of acetylation.
Q3: What are the recommended reaction conditions for selective O-acetylation?
A3: A common method for chemoselective O-acetylation of amino alcohols involves using an acetylating agent like acetic anhydride in the presence of a strong acid catalyst such as perchloric acid or trifluoroacetic acid.
Q4: Should I protect the piperidine nitrogen before acetylation?
A4: Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) is a highly effective strategy to prevent N-acetylation and di-acetylation, leading to a cleaner reaction and simpler purification. The protecting group can be removed in a subsequent step to yield the desired product.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed.
Q6: What analytical techniques are used to characterize the product and byproducts?
A6: The primary techniques for characterizing piperidin-2-ylmethyl acetate and its potential byproducts are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify the presence of N-acetyl and O-acetyl groups in byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify the molecular weights of any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the secondary amine (if unprotected).
Experimental Protocols
Protocol 1: Selective O-Acetylation using Acetic Anhydride in Pyridine (Illustrative)
This protocol is a general method for O-acetylation and may lead to a mixture of products. Optimization is recommended.
-
Dissolve 2-piperidinemethanol (1.0 equiv.) in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1 M HCl), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Note: This method may produce significant amounts of N-acetylated and di-acetylated byproducts.
Visualizations
Caption: Main and side reaction pathways in the synthesis of piperidin-2-ylmethyl acetate.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of Piperidin-2-ylmethylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of piperidin-2-ylmethyl acetate.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the purification of piperidin-2-ylmethyl acetate.
Question 1: What are the most common impurities I should expect when synthesizing piperidin-2-ylmethyl acetate?
Answer: The impurity profile of piperidin-2-ylmethyl acetate can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Residual 2-piperidinemethanol and the acetylating agent (e.g., acetic anhydride, acetyl chloride) are common.
-
Diacylated Byproduct: N-acetyl-piperidin-2-ylmethyl acetate can form if the piperidine nitrogen is not protected.
-
Hydrolysis Product: Piperidin-2-ylmethanol can be regenerated if the acetate ester is hydrolyzed during workup or purification.
-
Solvent Residues: Solvents used in the synthesis and purification steps may be present in the final product.
-
Catalyst Residues: If a catalyst was used for the esterification, it may need to be removed.
Question 2: My final product shows a broad peak or multiple peaks on HPLC analysis, even after purification. What could be the cause?
Answer: Broad or multiple peaks for a purified piperidine derivative on HPLC can be due to several factors:
-
On-Column Ionization or Salt Formation: Piperidine derivatives are basic and can interact with the stationary phase or residual acidic modifiers in the mobile phase, leading to peak tailing or splitting. Consider adjusting the mobile phase pH with a suitable buffer.[1]
-
Presence of Diastereomers: If your synthesis starts from a racemic or diastereomeric mixture of 2-piperidinemethanol, the final product will also be a mixture of stereoisomers which may be separated by chiral chromatography.
-
Residual Impurities: Co-elution of impurities with similar polarity to the main product can result in broad or shouldered peaks.
-
Degradation on Column: The compound might be unstable under the HPLC conditions (e.g., hydrolysis of the ester).
Question 3: I am struggling to remove the N-acetylated byproduct. What purification strategy should I use?
Answer: Separating N-acetyl-piperidin-2-ylmethyl acetate from the desired product can be challenging due to their similar polarities. Here are a few strategies:
-
Column Chromatography: A carefully optimized silica gel column chromatography is the most common method. You may need to use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing on silica gel.
-
Acid-Base Extraction: You can exploit the basicity of the piperidine nitrogen. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The desired product will move to the aqueous layer as the hydrochloride salt, while the N-acetylated byproduct, being less basic, might remain in the organic layer. Afterward, you can basify the aqueous layer and extract your product back into an organic solvent.
-
Crystallization: Conversion of the desired product to its hydrochloride salt can facilitate purification by crystallization. The N-acetylated impurity will likely remain in the mother liquor.
Question 4: I am observing significant product loss during aqueous workup. What is the likely cause and how can I prevent it?
Answer: Significant product loss during aqueous workup is often due to the hydrolysis of the acetate ester, especially under acidic or basic conditions. Esters are susceptible to hydrolysis, which would regenerate the more water-soluble 2-piperidinemethanol.
To minimize hydrolysis:
-
Use Mild Conditions: Avoid prolonged exposure to strong acids or bases.
-
Control Temperature: Perform extractions and washes at low temperatures (e.g., using an ice bath).
-
Minimize Contact Time: Work quickly during the aqueous extraction steps.
-
Use Biphasic Systems: Perform reactions and workups in a two-phase system where the product is continuously extracted into the organic phase, away from the aqueous acidic or basic medium.
Question 5: How can I effectively purify piperidin-2-ylmethyl acetate by crystallization?
Answer: Crystallization is an excellent method for purifying piperidin-2-ylmethyl acetate, particularly as its hydrochloride salt.
-
Salt Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol). Add a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete.
-
Solvent Selection: The choice of crystallization solvent is crucial. For the hydrochloride salt, common solvents include isopropanol, ethanol, or mixtures of ethanol and diethyl ether. The ideal solvent system will dissolve the salt at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities in the solution.[2]
-
Procedure: Dissolve the hydrochloride salt in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Potential Impurities in the Synthesis of Piperidin-2-ylmethyl Acetate
| Impurity Name | Chemical Structure | Potential Origin | Recommended Analytical Technique |
| 2-Piperidinemethanol | C₆H₁₃NO | Incomplete reaction or hydrolysis of the product. | GC-MS, LC-MS, NMR |
| Acetic Anhydride/Acid | C₄H₆O₃ / C₂H₄O₂ | Excess reagent from esterification. | NMR, GC-MS |
| N-acetyl-piperidin-2-ylmethyl acetate | C₁₀H₁₇NO₃ | Diacetylation of 2-piperidinemethanol. | LC-MS, NMR |
| Triethylamine/Pyridine | C₆H₁₅N / C₅H₅N | Base catalyst used in esterification. | NMR, GC-MS |
| Dichloromethane | CH₂Cl₂ | Reaction or purification solvent. | NMR, GC-MS |
| Ethyl Acetate | C₄H₈O₂ | Extraction or chromatography solvent. | NMR, GC-MS |
Experimental Protocols
Protocol 1: Purification of Piperidin-2-ylmethyl Acetate by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes or a mixture of hexanes and ethyl acetate with a small percentage of ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude piperidin-2-ylmethyl acetate in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine). Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate with 0.5% triethylamine) to elute the product. The addition of triethylamine helps to prevent peak tailing of the basic piperidine compound.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidin-2-ylmethyl acetate.
Protocol 2: Purification via Crystallization as the Hydrochloride Salt
-
Dissolution: Dissolve the crude piperidin-2-ylmethyl acetate in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate of piperidin-2-ylmethyl acetate hydrochloride should form. Continue addition until no further precipitation is observed.
-
Isolation of Crude Salt: Collect the crude salt by filtration, wash with a small amount of cold diethyl ether, and air dry.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) to dissolve the solid completely.
-
Crystal Formation: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Final Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
Mandatory Visualization
Caption: Purification workflow for piperidin-2-ylmethyl acetate.
References
Technical Support Center: Degradation of Piperidin-2-ylmethyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidin-2-ylmethyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimental studies of its degradation pathways and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for piperidin-2-ylmethyl acetate?
-
Hydrolysis of the Ester Linkage: The acetate ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or by esterase enzymes. This pathway would yield piperidin-2-ylmethanol and acetic acid as the primary byproducts.[1]
-
Oxidation of the Piperidine Ring: The piperidine ring can undergo oxidation. This can occur at the nitrogen atom to form an N-oxide, or at the carbon atoms adjacent to the nitrogen (α-carbons), which can lead to the formation of piperidones (lactams) or ring-opening products.[2][3][4]
Q2: What byproducts should I expect to see in my degradation studies?
Under various stress conditions, you can anticipate the formation of the following byproducts:
| Stress Condition | Expected Primary Byproducts | Potential Minor Byproducts |
| Acidic Hydrolysis | Piperidin-2-ylmethanol, Acetic Acid | Further degradation products of the piperidine ring under harsh acidic conditions. |
| Basic Hydrolysis | Piperidin-2-ylmethanol, Acetate Salt | Potential for base-catalyzed side reactions. |
| Oxidative Stress | Piperidin-2-ylmethyl acetate N-oxide, 6-oxopiperidin-2-ylmethyl acetate, Piperidin-2-ylmethanol, Acetic Acid | Ring-opened products, further oxidized species. |
| Thermal Stress | Dependent on temperature and atmosphere. May lead to hydrolysis and oxidation if moisture and oxygen are present. | Pyrolytic decomposition products at high temperatures. |
| Photolytic Stress | Dependent on the wavelength of light and the presence of photosensitizers. May lead to radical-mediated degradation. | Complex mixture of photo-degradation products. |
Q3: I am not seeing any degradation of my compound. What could be the issue?
If you are not observing degradation, consider the following:
-
Inadequate Stress Conditions: The applied stress may not be sufficient to induce degradation. For hydrolytic studies, ensure the pH is sufficiently acidic or basic and consider increasing the temperature. For oxidative studies, a stronger oxidizing agent or a longer exposure time may be necessary.[5]
-
High Intrinsic Stability: Piperidin-2-ylmethyl acetate may be intrinsically stable under the tested conditions. It is crucial to employ a range of more strenuous conditions to confirm stability.[6]
-
Analytical Method Not Stability-Indicating: Your analytical method (e.g., HPLC) may not be able to separate the parent compound from its degradation products. Method validation with spiked samples of potential degradants is recommended.
Q4: How can I confirm the identity of the degradation byproducts?
The structural elucidation of degradation products typically requires a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the byproducts and determine their molecular weights.
-
Tandem Mass Spectrometry (MS/MS): To fragment the ions and obtain structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information of isolated degradation products.
-
Reference Standards: Comparing the retention times and spectral data with those of synthesized reference standards of the expected byproducts provides definitive identification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis of Degradation Samples
| Possible Cause | Troubleshooting Step |
| Co-elution of Degradation Products | Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, or alter the gradient profile). Consider using a different column chemistry (e.g., C18, phenyl-hexyl). |
| Interaction of Amine with Column Silica | Add a competing amine (e.g., triethylamine) to the mobile phase in low concentrations or use a column specifically designed for basic compounds. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
Issue 2: Inconsistent or Irreproducible Degradation Rates
| Possible Cause | Troubleshooting Step |
| Fluctuations in Temperature or pH | Ensure precise control of temperature using a calibrated water bath or oven. Use buffered solutions to maintain a constant pH. |
| Variability in Oxidizing Agent Concentration | Prepare fresh solutions of the oxidizing agent for each experiment. |
| Presence of Catalytic Impurities | Use high-purity solvents and reagents. |
Experimental Protocols
Forced Degradation Study Protocol (General Outline)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[6][7] A typical study involves subjecting the compound to a variety of stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of piperidin-2-ylmethyl acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat at 60-80°C. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature or slightly elevated temperature. Collect and neutralize samples at various time points.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature. Protect from light. Collect samples at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C). Prepare solutions of the stressed solid for analysis.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). Run a dark control in parallel.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method, typically with UV and/or MS detection.
-
Data Evaluation: Quantify the amount of piperidin-2-ylmethyl acetate remaining and the amount of each degradation product formed. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.[8]
Visualizations
Caption: Predicted major degradation pathways of piperidin-2-ylmethyl acetate.
Caption: General experimental workflow for a forced degradation study.
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
optimizing reaction conditions for piperidin-2-ylmethylacetate synthesis
Technical Support Center: Synthesis of Piperidin-2-ylmethylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound. Due to the limited availability of direct literature for this specific compound, the guidance is based on a proposed two-step synthetic route:
-
Step 1: Catalytic Hydrogenation of 2-Pyridinemethanol to form the intermediate, piperidin-2-ylmethanol.
-
Step 2: Esterification of Piperidin-2-ylmethanol to yield the final product, this compound.
This approach addresses common challenges encountered in the synthesis of similar piperidine derivatives and the esterification of amino alcohols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Catalytic Hydrogenation of 2-Pyridinemethanol
Q1: I am observing low or no conversion of 2-pyridinemethanol to piperidin-2-ylmethanol. What are the possible causes and solutions?
A1: Low or no conversion in the catalytic hydrogenation of 2-pyridinemethanol can be attributed to several factors:
-
Catalyst Activity: The catalyst (e.g., PtO₂, Pd/C, Rh₂O₃) may be inactive.[1][2][3][4] Ensure the catalyst is fresh or has been stored under appropriate conditions to prevent deactivation. Catalyst poisoning by impurities in the starting material or solvent can also inhibit the reaction.[3] Consider using a higher catalyst loading or a different catalyst.[2]
-
Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to proceed. The required pressure can vary depending on the catalyst and substrate.[4][5] Ensure your reaction setup can safely handle the required pressure and that there are no leaks.
-
Reaction Temperature: The temperature may be too low. While some hydrogenations proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate.[3][5]
-
Solvent Choice: The choice of solvent can significantly impact the reaction.[4][5] Protic solvents like glacial acetic acid or ethanol are often used.[4][5] In some cases, the presence of an acid is necessary to enhance catalyst activity.[4][5]
-
Substrate Purity: Impurities in the 2-pyridinemethanol starting material can act as catalyst poisons. Ensure the purity of your starting material.
Q2: My reaction is incomplete, and I have a mixture of starting material and the desired piperidin-2-ylmethanol. How can I drive the reaction to completion?
A2: An incomplete reaction can be addressed by:
-
Increasing Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Optimizing Reaction Conditions: Re-evaluate the hydrogen pressure and temperature. A modest increase in either may be sufficient to drive the reaction to completion.
-
Adding Fresh Catalyst: If the catalyst has become partially deactivated over the course of the reaction, carefully adding a fresh portion of the catalyst may help.
Q3: I am observing the formation of side products, such as N-methylated piperidines. How can I minimize this?
A3: The formation of N-methylated byproducts can occur, particularly when using methanol as a solvent at elevated temperatures.[2] To minimize this:
-
Change the Solvent: Consider using a different solvent that is less likely to act as an alkylating agent, such as ethanol or water.[2]
-
Control the Temperature: Running the reaction at a lower temperature can help to reduce the rate of side reactions.[2]
-
Add an Amine: The addition of another amine to the reaction mixture has been shown to minimize the formation of N-methylated byproducts.[2]
Q4: I am having difficulty removing the solid catalyst from the reaction mixture after hydrogenation. What is the best way to do this?
A4: Heterogeneous catalysts are typically removed by filtration. To improve the filtration process:
-
Use a Filter Aid: Filtering the reaction mixture through a pad of Celite® or a similar filter aid can help to remove finely dispersed catalyst particles.
-
Ensure Complete Reaction: Unreacted starting material can sometimes make the reaction mixture viscous, hindering filtration.
-
Dilute the Reaction Mixture: Diluting the mixture with a suitable solvent can reduce its viscosity and improve filtration efficiency.
Step 2: Esterification of Piperidin-2-ylmethanol
Q1: My esterification reaction has a low yield of this compound. What are the potential reasons and how can I improve the yield?
A1: Low yields in the esterification of amino alcohols are a common problem.[6][7] Potential causes and solutions include:
-
Competing N-acylation: The amine group is generally more nucleophilic than the hydroxyl group and can react preferentially with the acetylating agent.[8] To avoid this, it is highly recommended to protect the secondary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, before performing the esterification.[9] The protecting group can be removed in a subsequent step.
-
Reaction Conditions: The choice of acetylating agent (e.g., acetic anhydride, acetyl chloride) and reaction conditions (temperature, solvent, catalyst) is crucial. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can promote the O-acylation.[10]
-
Water Removal: Esterification is an equilibrium reaction. Removing the water that is formed during the reaction can help to drive the equilibrium towards the product side.[6][7] This is particularly relevant for Fischer esterification conditions.
-
Purity of Starting Material: Ensure the piperidin-2-ylmethanol is pure and dry, as impurities and water can interfere with the reaction.
Q2: I am observing preferential N-acetylation instead of the desired O-acetylation. How can I achieve selective O-acetylation?
A2: To achieve selective O-acetylation in the presence of an amine:
-
N-Protection: The most reliable method is to protect the secondary amine of piperidin-2-ylmethanol before the esterification step.[9] A Boc group is a common choice as it can be easily added and later removed under acidic conditions.
-
Chemoselective Methods: Some methods for the chemoselective O-acylation of amino alcohols in the presence of metal ions like Cu(II) have been reported, which may be an alternative to protection-deprotection strategies.[8]
Q3: I am having difficulty purifying the final product, this compound. What purification methods are recommended?
A3: The purification of piperidine derivatives can be challenging.[11] Recommended purification methods include:
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure (Kugelrohr distillation) can be an effective purification method.[12]
-
Chromatography: Column chromatography on silica gel is a common method for purifying organic compounds. The choice of eluent system will need to be optimized to achieve good separation of the product from any impurities.
-
Salt Formation: Since the product contains a basic piperidine nitrogen, it can be converted to a salt (e.g., hydrochloride salt) to facilitate purification by crystallization. The free base can then be regenerated if needed.
Frequently Asked Questions (FAQs)
Q1: What is a suitable catalyst for the hydrogenation of 2-pyridinemethanol?
A1: Several catalysts can be effective for the hydrogenation of pyridine derivatives. Common choices include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium(III) oxide (Rh₂O₃).[1][2][3][4][5] The choice of catalyst may depend on the specific reaction conditions and the desired selectivity.
Q2: What are the typical reaction conditions for the hydrogenation step?
A2: Typical conditions for the catalytic hydrogenation of pyridine derivatives involve dissolving the substrate in a suitable solvent, such as glacial acetic acid or ethanol, adding the catalyst, and then subjecting the mixture to hydrogen gas at pressures ranging from 50 to 70 bar.[4][5] The reaction can often be carried out at room temperature, but in some cases, elevated temperatures may be required.[3][4][5]
Q3: Why is it important to protect the secondary amine of piperidin-2-ylmethanol before esterification?
A3: The secondary amine in piperidin-2-ylmethanol is a nucleophile and can compete with the hydroxyl group in reacting with the acetylating agent. This can lead to the formation of the N-acetylated byproduct instead of, or in addition to, the desired O-acetylated product. Protecting the amine with a group like Boc ensures that the acetylation occurs selectively at the hydroxyl group.[9]
Q4: What are common acetylating agents for the esterification step?
A4: Common acetylating agents for converting an alcohol to an acetate ester include acetic anhydride and acetyl chloride. These are typically used in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. A catalyst like DMAP is often added to accelerate the reaction.[10]
Q5: What analytical techniques can be used to monitor the reaction progress and characterize the final product?
A5: The progress of the reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The identity and purity of the intermediate and final products should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[4][12]
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of Pyridine Derivatives
| Catalyst | Typical Solvent(s) | Typical Pressure | Typical Temperature | Notes |
| PtO₂ (Adams' catalyst) | Glacial Acetic Acid, Ethanol, Methanol[4][5] | 50 - 70 bar[4] | Room Temperature[4][5] | Often used with an acidic solvent to enhance activity.[4][5] |
| Pd/C | Ethanol, Methanol, Water[1][2] | Varies | Room to elevated | A versatile and commonly used catalyst. |
| Rh₂O₃ | 2,2,2-Trifluoroethanol (TFE)[3] | 5 bar[3] | 40 °C[3] | Reported to be effective under mild conditions for a broad range of pyridines.[3] |
| Ruthenium Dioxide | Methanol[2] | Varies | Elevated | Can be effective but may require higher temperatures. |
Table 2: Key Parameters for Esterification of Piperidin-2-ylmethanol
| Parameter | Options | Considerations |
| N-Protection | Boc (Di-tert-butyl dicarbonate) | Highly recommended for selectivity.[9] |
| Acetylating Agent | Acetic Anhydride, Acetyl Chloride | Acetic anhydride is generally less reactive and easier to handle. |
| Base | Pyridine, Triethylamine | Used to scavenge the acid produced during the reaction. |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Significantly accelerates the rate of acylation.[10] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Should be anhydrous. |
| Temperature | 0 °C to Room Temperature | The reaction is often started at a lower temperature. |
Experimental Protocols
Protocol 1: Synthesis of Piperidin-2-ylmethanol via Catalytic Hydrogenation of 2-Pyridinemethanol
Disclaimer: This is a general protocol and may require optimization.
-
Reaction Setup: In a high-pressure reactor, dissolve 2-pyridinemethanol (1 equivalent) in glacial acetic acid.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, ~1-5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation under reduced pressure or by other suitable methods to yield piperidin-2-ylmethanol.
Protocol 2: Synthesis of this compound via Esterification of N-Boc-piperidin-2-ylmethanol
Disclaimer: This protocol assumes the successful synthesis and purification of piperidin-2-ylmethanol from Protocol 1. It includes N-protection and subsequent esterification.
Part A: N-protection of Piperidin-2-ylmethanol
-
Reaction Setup: Dissolve piperidin-2-ylmethanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (1.1 equivalents) followed by the slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-piperidin-2-ylmethanol can be purified by column chromatography.
Part B: Esterification
-
Reaction Setup: Dissolve N-Boc-piperidin-2-ylmethanol (1 equivalent) in anhydrous DCM. Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Reagent Addition: Cool the mixture to 0 °C and slowly add acetic anhydride (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield N-Boc-piperidin-2-ylmethylacetate.
Note: A final deprotection step (e.g., with trifluoroacetic acid in DCM) would be required to obtain the final target compound, this compound.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. US6258955B1 - Process for preparing 2-piperidineethanol compounds - Google Patents [patents.google.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. (R)-Piperidin-2-ylMethanol | 3197-44-2 [chemicalbook.com]
Technical Support Center: Purification of Piperidin-2-ylmethylacetate
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of piperidin-2-ylmethylacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
The potential impurities in your sample will largely depend on the synthetic route employed. Common synthesis methods include the esterification of piperidin-2-ylmethanol and the hydrogenation of a pyridine-based precursor.
Likely Impurities:
-
Unreacted Starting Materials:
-
Piperidin-2-ylmethanol
-
Acetic acid or acetylating agent
-
2-Pyridinemethanol (if starting from the pyridine analogue)
-
-
Side-Reaction Products:
-
Di-acylated products (if the piperidine nitrogen is not protected)
-
Products of over-hydrogenation or incomplete hydrogenation of the pyridine ring.
-
Polymeric byproducts.
-
-
Reagents and Solvents:
-
Catalysts (e.g., palladium on carbon from hydrogenation).
-
Acids or bases used for catalysis or workup.
-
Residual solvents from the reaction or extraction steps.
-
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities with distinct signals.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring reaction progress and assessing the complexity of the impurity profile.
Troubleshooting Purification Challenges
Issue 1: My final product has a low purity (<95%) after initial workup.
Possible Causes:
-
Incomplete reaction.
-
Ineffective removal of starting materials or byproducts during extraction.
Troubleshooting Steps:
-
Analyze the Crude Mixture: Use TLC or GC-MS to identify the major impurities.
-
Optimize the Workup:
-
Acid-Base Extraction: If starting materials like piperidin-2-ylmethanol are present, perform a pH-adjusted liquid-liquid extraction to separate the basic product from acidic or neutral impurities.
-
Solvent Washes: Use appropriate organic and aqueous washes to remove specific impurities.
-
-
Employ a Purification Technique: Based on the nature of the impurities, select one of the following methods.
Issue 2: I am struggling to remove a persistent impurity that co-elutes with my product in column chromatography.
Possible Causes:
-
The impurity has a very similar polarity to your product.
-
The chosen solvent system is not providing adequate separation.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to reduce tailing.
-
Gradient Elution: If isocratic elution is not effective, a solvent gradient can help to resolve closely eluting compounds.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel.
-
-
Consider an Alternative Purification Method: If chromatography is ineffective, recrystallization or distillation (if the compound is thermally stable) may be better options.
Issue 3: My product is degrading during purification by distillation.
Possible Causes:
-
The compound is thermally labile at atmospheric pressure.
-
Prolonged exposure to high temperatures.
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the compound.
-
Short-Path Distillation: For highly sensitive compounds, a short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Alternative Methods: If thermal degradation is unavoidable, use non-thermal purification methods like column chromatography or recrystallization.
Experimental Protocols
Column Chromatography
This is a widely used technique for purifying this compound from impurities with different polarities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is an effective method for purifying solid compounds.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Researchers should aim to quantify the effectiveness of their chosen purification method. The following table provides a template for recording and comparing data from different purification batches or methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Column Chromatography | 85 | 98.5 | 75 | Piperidin-2-ylmethanol, Side-product X |
| Recrystallization | 85 | 99.2 | 65 | Starting Material Y, Color impurities |
| Vacuum Distillation | 85 | 97.0 | 80 | Low-boiling impurities, Solvents |
Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low purity issues.
stability issues of piperidin-2-ylmethylacetate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of piperidin-2-ylmethyl acetate in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that due to limited direct stability data for this specific molecule, some guidance is based on general principles of ester chemistry and data from analogous structures.
Troubleshooting Guides (Question & Answer)
Issue: Rapid degradation of piperidin-2-ylmethyl acetate is observed in my aqueous solution.
-
Question: Why is the purity of my piperidin-2-ylmethyl acetate solution decreasing over time, even at room temperature?
-
Answer: Piperidin-2-ylmethyl acetate, being an ester, is susceptible to hydrolysis, especially in aqueous solutions. This reaction breaks the ester bond, yielding piperidin-2-ylmethanol and acetic acid. The rate of this degradation is highly dependent on the pH of the solution.
-
-
Question: I am observing a new peak in my HPLC chromatogram that grows over time. What could this impurity be?
-
Answer: The most likely degradation product is piperidin-2-ylmethanol, formed from the hydrolysis of the acetate ester. Depending on your mobile phase and column, this more polar compound will likely have a different retention time.
-
-
Question: My solution has become more acidic over time. Is this related to the degradation of the compound?
-
Answer: Yes, the hydrolysis of piperidin-2-ylmethyl acetate produces acetic acid as a byproduct. The accumulation of acetic acid will lower the pH of an unbuffered solution, which in turn can catalyze further degradation.
-
Issue: Inconsistent results in biological assays.
-
Question: I am seeing variable results in my cell-based assays using a stock solution of piperidin-2-ylmethyl acetate. Could this be a stability issue?
-
Answer: Yes, if your stock solution is prepared in an aqueous buffer and stored for an extended period, significant degradation may occur. This would lead to a lower effective concentration of the active compound and potentially introduce confounding effects from the degradation products, resulting in assay variability.
-
-
Question: How can I minimize degradation in my experimental solutions?
-
Answer: It is recommended to prepare fresh solutions of piperidin-2-ylmethyl acetate before each experiment. If a stock solution must be prepared, consider using a non-aqueous solvent like DMSO and storing it at -20°C or -80°C. For aqueous buffers, use them immediately after preparation and maintain a neutral or slightly acidic pH (around 6-7), as both strongly acidic and alkaline conditions can accelerate hydrolysis.[1]
-
Frequently Asked Questions (FAQs)
-
What is the primary degradation pathway for piperidin-2-ylmethyl acetate in solution?
-
The primary degradation pathway is the hydrolysis of the ester linkage to form piperidin-2-ylmethanol and acetic acid. This reaction can be catalyzed by acid or base.
-
-
What are the recommended storage conditions for piperidin-2-ylmethyl acetate solutions?
-
For short-term storage, aqueous solutions should be kept at 2-8°C. For long-term storage, it is advisable to prepare stock solutions in an anhydrous organic solvent such as DMSO or ethanol and store them at -20°C or -80°C.
-
-
How does pH affect the stability of piperidin-2-ylmethyl acetate?
-
The stability of piperidin-2-ylmethyl acetate is significantly influenced by pH. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions will likely increase the rate of degradation.[1]
-
-
Are there any known incompatibilities for piperidin-2-ylmethyl acetate in solution?
-
Avoid strong acids, strong bases, and oxidizing agents, as they can accelerate the degradation of the compound. Additionally, the presence of esterase enzymes will lead to rapid enzymatic hydrolysis.[1]
-
Hypothetical Stability Data
The following tables present hypothetical data to illustrate how the stability of piperidin-2-ylmethyl acetate might be affected by pH and temperature. This is not experimental data.
Table 1: Hypothetical pH-Dependent Degradation of Piperidin-2-ylmethyl Acetate in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | % Degradation after 24 hours |
| 3.0 | 48 | 37.5% |
| 5.0 | 120 | 15.4% |
| 7.0 | 96 | 18.8% |
| 9.0 | 24 | 62.5% |
Table 2: Hypothetical Temperature-Dependent Degradation of Piperidin-2-ylmethyl Acetate in Aqueous Solution at pH 7.0
| Temperature (°C) | Half-life (t½) in hours | % Degradation after 24 hours |
| 4 | 480 | 3.5% |
| 25 | 96 | 18.8% |
| 40 | 36 | 43.8% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of Piperidin-2-ylmethyl Acetate
This protocol describes a reverse-phase HPLC method for monitoring the purity of piperidin-2-ylmethyl acetate and detecting its primary degradant, piperidin-2-ylmethanol.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
Protocol 2: Stress Testing of Piperidin-2-ylmethyl Acetate
This protocol outlines conditions for forced degradation studies to identify potential degradation products and pathways.
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by the HPLC method described above to determine the extent of degradation and identify any new peaks.
Visualizations
Caption: Inferred degradation pathway of piperidin-2-ylmethyl acetate.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability (stress) testing.
References
Technical Support Center: Preventing Racemization of Chiral Piperidin-2-ylmethylacetate
Welcome to the technical support center for handling chiral piperidin-2-ylmethylacetate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of racemization. Here you will find frequently asked questions, troubleshooting advice, and detailed protocols to help maintain the enantiomeric integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral this compound?
A1: Racemization is the process where an enantiomerically pure compound converts into a 50:50 mixture of both enantiomers, known as a racemate.[1] For chiral this compound, the chiral center is the carbon at the 2-position of the piperidine ring, which is also alpha to the ester's carbonyl group.[2] This racemization is a significant issue in drug development because often only one enantiomer of a chiral molecule has the desired pharmacological activity, while the other may be inactive or cause unwanted side effects.[3]
Q2: What is the primary chemical mechanism causing racemization in this compound?
A2: The primary mechanism is enolization, which can be catalyzed by either acid or base.[2] The process involves the removal of the proton on the alpha-carbon (the chiral center), which leads to the formation of a planar, achiral enolate intermediate.[4] Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both enantiomers and a loss of optical activity.[5]
Q3: What experimental conditions are most likely to cause racemization?
A3: Several conditions can promote racemization:
-
pH: Both acidic and basic conditions can catalyze enolization.[2] Alkaline conditions, in particular, are known to promote the epimerization of amino esters.[6]
-
Temperature: Higher temperatures can accelerate the rate of racemization.
-
Solvents: Polar, protic solvents can facilitate the proton transfer steps involved in enolization.
-
Extended Reaction or Storage Time: The longer the compound is exposed to destabilizing conditions, the more racemization will occur.[3]
Q4: How can I detect if my sample of this compound has racemized?
A4: The loss of enantiomeric purity, or enantiomeric excess (ee), can be measured using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. Using a chiral stationary phase allows for the separation and quantification of the two enantiomers.
-
Polarimetry: A pure enantiomer will rotate plane-polarized light. A racemic mixture is optically inactive. While useful for qualitative assessment, it is less precise for quantification than chiral HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can allow for the differentiation and integration of signals corresponding to each enantiomer.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments that lead to a loss of enantiomeric excess (% ee).
| Problem Encountered | Possible Cause | Recommended Solution |
| Loss of % ee after reaction work-up | Aqueous basic wash (e.g., NaHCO₃, K₂CO₃) | The use of a basic solution to neutralize acid can deprotonate the alpha-carbon, leading to rapid racemization. Solution: Use a milder, cooled, and dilute acidic wash (e.g., 1% HCl or saturated NH₄Cl) to neutralize any base, or wash with brine. Ensure the product is not acid-sensitive.[7] |
| Exposure to strong acid | While bases are often the primary concern, strong acids can also catalyze racemization via an enol intermediate.[5] Solution: Neutralize acids carefully and avoid prolonged exposure. Use of a buffered system can help maintain a stable pH. | |
| Loss of % ee during purification | Chromatography on standard silica gel | The surface of silica gel is acidic and can promote racemization. Solution: Deactivate the silica gel by pre-treating it with a base. A common method is to flush the column with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) before loading the sample. |
| High temperatures during solvent removal | Heating the sample to remove solvent under vacuum can provide the energy needed to overcome the activation barrier for racemization. Solution: Use a rotary evaporator at low temperatures. If possible, remove the final traces of solvent at room temperature under high vacuum. | |
| Loss of % ee during a reaction step | Use of strong, non-hindered bases | Bases like triethylamine can be strong enough to cause racemization, especially at elevated temperatures.[8] Solution: Opt for more sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are less likely to deprotonate the alpha-carbon.[9] |
| Elevated reaction temperature | Many reactions are heated to increase the rate, but this also increases the rate of racemization. Solution: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider longer reaction times at lower temperatures. | |
| Loss of % ee during storage | Storage in a protic solvent (e.g., methanol, ethanol) | Protic solvents can facilitate the proton transfers necessary for enolization and racemization. Solution: Store the compound neat (if stable as an oil or solid) or in a non-polar, aprotic solvent like toluene or THF at low temperatures (e.g., -20°C) under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: Racemization-Resistant Aqueous Work-up
This protocol is designed to minimize contact with basic conditions during the extraction and washing of your crude product.
-
Quenching: After the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Neutralization (if necessary):
-
If the reaction is basic, slowly add a pre-cooled, dilute solution of aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) until the pH of the aqueous layer is approximately 6-7. Monitor the pH carefully with pH paper or a calibrated meter.
-
If the reaction is acidic, slowly add a pre-cooled, saturated solution of sodium bicarbonate. Be cautious of gas evolution. Again, aim for a final pH of 6-7.
-
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers sequentially with:
-
1 x volume of pre-cooled brine (saturated aqueous NaCl). This helps to remove water and some water-soluble impurities.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the solvent in vacuo at a low temperature (<30°C).
Protocol 2: Preparation of Deactivated Silica Gel for Chromatography
This procedure neutralizes the acidic sites on the silica gel surface to prevent on-column racemization.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a hexanes/ethyl acetate mixture that will be used for elution).
-
Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume (e.g., 1-2 mL of Et₃N for every 98-99 mL of solvent).
-
Packing: Gently swirl the slurry to mix and then pack the chromatography column as you normally would.
-
Equilibration: Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase (containing 1% Et₃N) before loading your sample.
-
Elution: Run the column using your desired solvent gradient, ensuring that 1% triethylamine is included in the mobile phase throughout the purification.
Visualizations
Racemization Mechanism of this compound
The following diagram illustrates the base-catalyzed racemization pathway. The key step is the formation of the planar, achiral enolate intermediate, which loses the stereochemical information at the alpha-carbon.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow for Loss of Enantiomeric Excess (% ee)
Use this decision tree to diagnose the potential source of racemization in your experimental procedure.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Functionalization of Piperidine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the functionalization of piperidine analogues. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
N-Functionalization
Question: I am attempting the N-alkylation of my piperidine substrate, but I am observing significant amounts of the dialkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a common issue in the N-alkylation of piperidines. Here are several strategies to favor mono-alkylation:
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution of the piperidine ensures that the piperidine is always in excess, which statistically favors the mono-alkylation product.[1] A syringe pump is recommended for precise control over the addition rate.[1]
-
Control of Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 equivalents of piperidine to 1.0 equivalent of the alkyl halide).
-
Choice of Base: The choice of base can significantly influence the outcome. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions.[1] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be effective.[1] The use of a strong base like sodium hydride (NaH) can also be employed, but requires careful control of temperature and stoichiometry to avoid over-alkylation.[1]
-
Reaction without Base: In the absence of a base, the reaction will generate the hydrohalide salt of the mono-alkylated piperidine, which is less nucleophilic than the free amine, thus slowing down the second alkylation.[1] However, the overall reaction rate will be slower.[1]
Question: My N-acylation reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?
Answer:
Inefficient N-acylation can be due to several factors. Consider the following troubleshooting steps:
-
Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.
-
Use of a Catalyst: While many N-acylations proceed without a catalyst, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.
-
Addition of a Base: A tertiary amine base, such as triethylamine (TEA) or DIPEA, is typically added to neutralize the acid byproduct (e.g., HCl) formed during the reaction, which can protonate the starting piperidine and render it unreactive.
Question: I am trying to remove the N-Boc protecting group, but the reaction is incomplete, or I am observing side reactions. What are the optimal conditions?
Answer:
Incomplete deprotection or side reactions during N-Boc removal can be addressed by optimizing the reaction conditions:
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. Typically, a solution of 20-50% TFA in a solvent like DCM is effective. For more sensitive substrates, a weaker acid like formic acid or a milder Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used.
-
Reaction Time and Temperature: Boc deprotection is usually rapid at room temperature (1-2 hours). If the reaction is sluggish, you can slightly increase the temperature, but this may also increase the risk of side reactions. Monitoring the reaction by TLC or LC-MS is crucial.
-
Scavengers: During Boc deprotection, the released tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic functional groups. Adding a scavenger like triethylsilane (TES) or anisole can trap the tert-butyl cation and prevent these side reactions.
C-H Functionalization
Question: I am attempting to functionalize the C-H bond at the α-position (C2/C6) of my N-protected piperidine, but I am getting a mixture of regioisomers or no reaction at all. How can I improve the regioselectivity?
Answer:
Achieving regioselectivity in C-H functionalization of piperidines is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[2][3] Here are some strategies to enhance α-selectivity:
-
Directing Groups: The use of a directing group on the piperidine nitrogen can effectively guide the functionalization to the α-position. Common directing groups include pyridyl, pyrimidyl, or amide groups.[4]
-
Protecting Group Influence: The choice of the N-protecting group can influence the regioselectivity. For instance, N-Boc and N-Cbz groups are commonly used in directed lithiation protocols to favor deprotonation at the α-position.[4][5]
-
Catalyst Control: In transition-metal-catalyzed C-H functionalization, the catalyst can play a crucial role in determining the site of reaction.[2][6] Screening different metal catalysts and ligands is often necessary to find the optimal system for the desired regioselectivity.[2]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for C-H functionalization. The choice of photocatalyst and reaction conditions can be tuned to favor α-functionalization.[7][8]
Question: I want to achieve functionalization at the β (C3) or γ (C4) position, but the reaction preferentially occurs at the α-position. How can I direct the functionalization to these more remote positions?
Answer:
Functionalization at the β and γ positions is more challenging due to the lower reactivity of these C-H bonds compared to the α-position.[2][3] Here are some approaches:
-
Steric Hindrance at the α-Position: Introducing bulky substituents at the α-positions can sterically block these sites and favor functionalization at the more accessible C3 or C4 positions.
-
Radical Translocation/1,5-Hydrogen Atom Transfer (HAT): This strategy involves the generation of a nitrogen-centered radical that can abstract a hydrogen atom from the γ-position (C4) via a 1,5-HAT process, leading to a carbon-centered radical at C4 that can be further functionalized.[9]
-
Indirect Methods: An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive ring-opening of the cyclopropane.[2][6]
-
Catalyst and Directing Group Design: For C4 functionalization, specific directing groups and catalyst systems have been developed that can overcome the electronic preference for α-functionalization.[2][10]
Stereoselectivity
Question: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Controlling diastereoselectivity in the functionalization of substituted piperidines is critical. The following factors can be optimized:
-
Chiral Auxiliaries: The use of a chiral auxiliary on the piperidine nitrogen or another part of the molecule can effectively control the stereochemical outcome of the reaction.
-
Catalyst-Controlled Stereoselection: In catalytic reactions, the use of a chiral catalyst can induce high levels of diastereoselectivity.[11]
-
Substrate Control: The existing stereocenters in the piperidine ring can influence the stereochemical outcome of subsequent reactions. Understanding the conformational preferences of the substrate is key.
-
Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Post-Reaction Epimerization: In some cases, a mixture of diastereomers can be epimerized to the thermodynamically more stable isomer under specific reaction conditions.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the functionalization of piperidines?
A1: Common side reactions include over-alkylation or over-acylation at the nitrogen atom, elimination reactions, especially when using strong bases with substituted piperidines, and lack of regioselectivity in C-H functionalization, leading to mixtures of isomers. Ring-opening can also occur under certain conditions.[12]
Q2: How do I choose the right protecting group for my piperidine nitrogen?
A2: The choice of protecting group depends on the planned reaction sequence and the stability of your molecule.
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acid (e.g., TFA).[13] It is widely used in C-H functionalization.[5]
-
Cbz (carboxybenzyl): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[13]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but cleaved by bases, often piperidine itself in peptide synthesis.[14][15]
-
Acyl groups (e.g., acetyl, benzoyl): These are generally more robust and require harsher conditions for removal.
Q3: What are the best methods for purifying functionalized piperidines?
A3: Purification can be challenging due to the basic nature of the piperidine nitrogen.
-
Column Chromatography: This is the most common method. Using a silica gel column, it is often necessary to add a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonia in methanol) to the eluent to prevent peak tailing and improve separation.
-
Acid-Base Extraction: This can be a useful technique to separate the basic piperidine product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
Q4: I am seeing a yellow impurity in my old bottle of piperidine. Is it still usable?
A4: The yellow impurity is likely an oxidation product. While it may still be usable for some applications, for sensitive reactions, it is best to purify it by distillation before use.
Quantitative Data Summary
Table 1: Comparison of Conditions for Mono-N-Alkylation of Piperidine
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%) | Reference |
| Ethyl Bromide | K₂CO₃ (1.5) | DMF | RT | Good (not specified) | [1] |
| Methyl Iodide | None | Acetonitrile | RT | High (product is the salt) | [1] |
| Alkyl Halide | DIPEA (1.5) | Acetonitrile | RT | Good (not specified) | [1] |
| Ethyl Iodide | NaH (1.1) | DMF | 0 to RT | Good (not specified) | [1] |
Table 2: Regioselectivity in C-H Functionalization of N-Protected Piperidine
| N-Protecting Group | Catalyst/Reagent | Position Functionalized | Product Yield (%) | Regioisomeric Ratio (α:β:γ) | Reference |
| Boc | Rh₂(R-TCPTAD)₄ | C2 | 55-78 | C2 selective | [2][6] |
| Brosyl (Bs) | Rh₂(R-TPPTTL)₄ | C2 | 65-85 | C2 selective | [2][6] |
| α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 67 | 1:4.2 (C2:C4) | [2][6] |
| Boc | Ir(ppy)₃ / light | C2 | 60-95 | C2 selective | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine with an Alkyl Halide
-
To a solution of piperidine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Add the alkyl halide (1.0 mmol) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent peak tailing).
Protocol 2: General Procedure for α-C-H Arylation of N-Boc-Piperidine using Photoredox Catalysis
Caution: This reaction should be carried out in a well-ventilated fume hood, and appropriate eye protection should be worn due to the use of a high-intensity light source.
-
In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the aryl halide (0.3 mmol), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).
-
Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2 mL).
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for N-functionalization of piperidine analogues.
Caption: Logic diagram for choosing a C-H functionalization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. jocpr.com [jocpr.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in chemical reactions involving piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of piperidine derivatives?
A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, in this case, piperidine or its derivatives. The nitrogen atom in the piperidine ring can act as a poison by strongly adsorbing to the active sites of the catalyst, thereby preventing reactant molecules from accessing them. This leads to a decrease in the reaction rate and overall efficiency.[1] This deactivation can be either reversible, where the catalyst's activity can be restored, or irreversible, leading to permanent damage.[2]
Q2: Which types of catalysts are most susceptible to poisoning by piperidine derivatives?
A2: A wide range of catalysts are susceptible, particularly those used in hydrogenation and cross-coupling reactions. These include:
-
Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are commonly used in the hydrogenation of pyridines to piperidines and are highly susceptible to poisoning by the piperidine product.[3][4]
-
Nickel Catalysts: Both Raney Nickel and supported nickel catalysts can be poisoned by nitrogen-containing compounds.
-
Hydrocracking Catalysts: Dual-functional catalysts used in hydrocracking can be deactivated by piperidine, affecting both their metallic and acidic functions.[5]
Q3: What are the common symptoms of catalyst poisoning in my reaction?
A3: The primary indicators of catalyst poisoning include:
-
Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction progress.
-
Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.
-
Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products.
-
Need for Harsher Reaction Conditions: To achieve the desired conversion, you may need to increase temperature, pressure, or catalyst loading.[3]
Q4: Can catalyst poisoning by piperidine derivatives be reversed?
A4: The reversibility of poisoning depends on the strength of the interaction between the piperidine derivative and the catalyst.
-
Reversible Poisoning: In some cases, the piperidine derivative is weakly adsorbed and can be removed from the catalyst surface, for example, by washing with an acidic solution or by stripping with hydrogen at elevated temperatures.[6]
-
Irreversible Poisoning: Strong chemisorption of the piperidine derivative onto the catalyst's active sites can lead to permanent deactivation. In such cases, the catalyst may need to be replaced.
Q5: Are there ways to prevent catalyst poisoning when working with piperidine derivatives?
A5: Yes, several strategies can be employed to mitigate catalyst poisoning:
-
Protonation of the Nitrogen: In hydrogenation reactions, adding an acid (e.g., HCl, H₂SO₄) can protonate the nitrogen atom of the pyridine starting material, forming a pyridinium salt. This reduces the poisoning effect on the catalyst.[3][7]
-
Use of Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from coordinating to the catalyst.
-
Catalyst Selection: Some catalysts are inherently more resistant to nitrogen poisoning. For example, in the hydrogenation of pyrrole derivatives, the poison sensitivity of precious metals was found to decrease in the order of Pd > Ru >> Rh.[4]
-
Reaction Engineering: In flow chemistry setups, maintaining a high local concentration of reactants relative to the product can help minimize catalyst contact with the poisoning piperidine derivative.
Troubleshooting Guides
Guide 1: Sluggish or Incomplete Hydrogenation of Pyridine Derivatives
Problem: Your hydrogenation of a pyridine derivative to the corresponding piperidine is slow or stalls before completion.
| Possible Cause | Troubleshooting Step |
| Product Inhibition/Poisoning | The piperidine product is poisoning the catalyst. |
| Solution 1: Acidic Additives: Add a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄) to the reaction mixture to protonate the pyridine nitrogen. This reduces its ability to bind to the catalyst surface.[3][7] | |
| Solution 2: Increase Catalyst Loading: While not ideal, a higher catalyst loading can compensate for the poisoned active sites. | |
| Solution 3: Catalyst Choice: Consider using a Rhodium-based catalyst, as they have shown greater resistance to nitrogen poisoning compared to Palladium or Ruthenium.[4] | |
| Insufficient Hydrogen Pressure or Temperature | The reaction conditions are not optimal for the specific substrate. |
| Solution: Gradually increase the hydrogen pressure and/or temperature. For difficult hydrogenations, pressures above 80 bar and temperatures above 80°C may be necessary.[8] | |
| Poor Catalyst Quality | The catalyst may be old, improperly stored, or from a poor-quality batch. |
| Solution: Use a fresh batch of catalyst from a reputable supplier. |
Guide 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions with Piperidine Nucleophiles
Problem: You are performing a Buchwald-Hartwig amination or a similar cross-coupling reaction with a piperidine derivative as the nucleophile, and you are observing low yields.
| Possible Cause | Troubleshooting Step |
| Ligand Poisoning/Deactivation | The piperidine nucleophile is coordinating to the palladium center and displacing the phosphine ligand, leading to catalyst deactivation. |
| Solution 1: Ligand Screening: Screen different biarylphosphine ligands. Bulky, electron-rich ligands can sometimes improve catalyst stability and activity in the presence of N-heterocyclic nucleophiles. | |
| Solution 2: Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes lead to more consistent and higher yields. | |
| Base Incompatibility | The chosen base may not be optimal for the specific substrate and catalyst system. |
| Solution: Conduct a base screen to identify the most effective base for your reaction. | |
| Substrate Decomposition | The heteroaromatic electrophile may be unstable under the reaction conditions. |
| Solution: Optimize the reaction temperature and time to minimize substrate decomposition. A Design of Experiments (DoE) approach can be beneficial here.[9] |
Quantitative Data on Catalyst Deactivation
The following table summarizes the observed effects of piperidine derivatives on catalyst performance from various studies. It is important to note that direct quantitative comparisons can be challenging due to variations in reaction conditions, substrates, and catalyst preparations.
| Catalyst | Reaction Type | Piperidine Derivative | Observation | Reference |
| 5% Rh/C | Hydrogenation | 1-methylpyrrole | At 50°C, reaction time for complete conversion increased from 0.6h to 2.0h after 3 reuses. After the 4th reuse, conversion dropped to 97%, and to 93% after the 5th reuse. | [6] |
| 10% Pd/C | Hydrogenation | Pyridinecarbonitriles | In the presence of sulfuric acid, the hydrogenation of the pyridine ring is suppressed, allowing for the selective hydrogenation of the nitrile group. This indicates the protonated pyridine is less of a poison. | [10] |
| Rh₂O₃ | Hydrogenation | Substituted Pyridines | Effective for the reduction of various unprotected pyridines under mild conditions, suggesting good tolerance to the piperidine products. | [3] |
| CoMo/Al₂O₃ | Hydrodearomatization | Aromatic hydrocarbons | Catalyst deactivation is observed over time, which can be accelerated by increased temperature and decreased liquid hourly space velocity. | [11] |
Experimental Protocols
Protocol 1: Monitoring Catalyst Deactivation via Reaction Kinetics
This protocol allows for the in-situ monitoring of catalyst deactivation during a reaction.
Objective: To determine the rate of catalyst deactivation by measuring the change in reaction rate over time.
Materials:
-
Reaction vessel equipped with sampling capabilities (e.g., a Parr reactor with a sample port).
-
Your specific pyridine derivative, solvent, and catalyst.
-
Internal standard for GC or HPLC analysis.
-
GC or HPLC instrument.
Procedure:
-
Reaction Setup: Set up the reaction as you normally would, including the substrate, solvent, catalyst, and internal standard in the reaction vessel.
-
Initial Sample (t=0): Immediately after initiating the reaction (e.g., starting the hydrogen flow and heating), take the first sample.
-
Sampling at Intervals: Take samples at regular intervals throughout the course of the reaction (e.g., every 15 or 30 minutes).
-
Sample Quenching: Quench each sample immediately to stop the reaction (e.g., by cooling and filtering off the catalyst).
-
Analysis: Analyze each sample by GC or HPLC to determine the concentration of the starting material and product.
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Calculate the initial reaction rate from the slope of the curve at the beginning of the reaction.
-
Observe how the slope of the curve (the reaction rate) decreases over time, which is indicative of catalyst deactivation.
-
For a more detailed analysis, you can fit the data to a deactivation kinetic model.[11][12][13]
-
Protocol 2: Temperature-Programmed Desorption (TPD) of Piperidine
Objective: To characterize the strength of adsorption of piperidine on a catalyst surface, which is related to its poisoning potential.
Materials:
-
TPD apparatus with a mass spectrometer detector.[14]
-
The catalyst to be tested.
-
A gas mixture of piperidine in an inert carrier gas (e.g., He or Ar).
-
Inert gas for purging.
Procedure:
-
Catalyst Pretreatment: Place the catalyst in the TPD reactor and pretreat it under a flow of inert gas at a high temperature to clean the surface.
-
Adsorption: Cool the catalyst to the desired adsorption temperature and introduce the piperidine/inert gas mixture. Allow sufficient time for the piperidine to adsorb onto the catalyst surface.
-
Purging: Purge the system with the inert carrier gas to remove any non-adsorbed piperidine.
-
Temperature Programming: Heat the catalyst at a linear rate while flowing the inert carrier gas.
-
Detection: The mass spectrometer will detect the molecules desorbing from the catalyst surface as a function of temperature.
-
Data Analysis:
-
The resulting TPD profile will show one or more desorption peaks.
-
The temperature at which a peak maximum occurs is related to the activation energy of desorption, indicating the strength of the bond between the piperidine and the catalyst surface.[15][16][17] Higher desorption temperatures suggest stronger binding and a more potent poison.
-
Visualizations
Caption: Mechanism of catalyst poisoning by a piperidine derivative.
Caption: Troubleshooting workflow for reactions involving piperidine derivatives.
References
- 1. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurokin.org [eurokin.org]
- 7. organic chemistry - Hydrogenation of pyridine compared to other heteroaromatic rings - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. thalesnano.com [thalesnano.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 13. Experimental Determination on the Deactivation Kinetics of Residue Hydroprocessing in a Two-Stage Fixed Bed Loaded with HDM and HDS Catalysts [mdpi.com]
- 14. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 15. Notes - TEMPERATURE-PROGRAMMED DESORPTION OF ADSORBED SPECIES FROM CATALYST SURFACES | Altamira Instruments [altamirainstruments.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of Piperidin-2-ylmethylacetate
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound such as piperidin-2-ylmethylacetate, confirming its atomic connectivity and stereochemistry is paramount for understanding its chemical behavior, biological activity, and potential as a therapeutic agent. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of small organic molecules: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
At a Glance: A Comparative Overview of Structural Validation Techniques
The selection of an appropriate analytical method, or combination of methods, is contingent on the specific research question, sample availability, and the desired level of structural detail. The following table summarizes the key performance indicators for each technique in the context of small molecule analysis.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Molecular connectivity, chemical environment of atoms (¹H, ¹³C), relative stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns for substructural information |
| Sample State | Solid (high-quality single crystal) | Solution | Solid, liquid, or gas |
| Typical Sample Amount | 0.05 - 0.3 mg (crystal size dependent)[1] | ¹H NMR: 5-25 mg; ¹³C NMR: 50-100 mg[2][3] | High sensitivity, from picograms to micrograms[4][5][6] |
| Resolution | Atomic resolution (typically < 1.5 Å)[7][8][9] | Provides information on through-bond and through-space atomic interactions | High mass accuracy (to within 5 ppm)[6] |
| Experiment Time | Hours to days (including crystal growth and data collection)[10][11] | ¹H NMR: minutes; ¹³C NMR: 20-60 minutes to several hours[2][3] | Minutes per sample |
| Key Advantages | - Provides the absolute three-dimensional structure.[12] - "Gold standard" for unambiguous structure determination. | - Non-destructive. - Provides data on the molecule's structure and dynamics in solution. - No need for crystallization. | - Extremely high sensitivity. - Provides exact molecular weight and formula. - High-throughput capabilities. |
| Key Limitations | - Requires a high-quality single crystal, which can be difficult to grow. - The determined structure is of the solid state, which may differ from the solution conformation. | - Does not provide absolute configuration. - Can be difficult to interpret for complex molecules with overlapping signals. | - Does not directly provide 3D structural information. - Fragmentation can be complex to interpret. |
In-Depth Methodologies: Experimental Protocols
A clear understanding of the experimental procedures is crucial for appreciating the data generated by each technique. Below are generalized protocols for the structural validation of a small organic molecule like this compound.
Single-Crystal X-ray Crystallography
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of sufficient quality (typically 0.1 - 0.3 mm in all dimensions)[1][13]. This is usually achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. A variety of solvents and solvent systems may need to be screened.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant to flash-cool the crystal in a stream of cold nitrogen gas.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a series of diffraction patterns from different orientations.
-
Structure Solution and Refinement: The diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a high-quality NMR tube.[2][3][14] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans are typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm). The spectrum is then phased and the baseline is corrected.
-
Spectral Interpretation:
-
Chemical Shift (δ): The position of each signal indicates the chemical environment of the corresponding nucleus.
-
Integration: The area under each signal in a ¹H NMR spectrum is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal in a ¹H NMR spectrum reveals the number of neighboring protons.
-
2D NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS)
-
Sample Preparation: A small amount of this compound is dissolved in a suitable volatile solvent. The concentration can be very low, often in the µg/mL to ng/mL range.
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation:
-
Molecular Ion Peak ([M+H]⁺ or [M]⁺·): The peak with the highest m/z often corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.
-
Isotope Pattern: The relative intensities of the isotopic peaks can help confirm the elemental composition.
-
Fragmentation Pattern: The lower m/z peaks correspond to fragments of the original molecule. Analyzing these fragments can provide information about the molecule's substructures.
-
Visualizing the Workflow and Logic
To better illustrate the process and interplay of these techniques, the following diagrams are provided.
Conclusion
The structural validation of a small molecule like this compound is a multi-faceted process that often benefits from the application of complementary analytical techniques. While Mass Spectrometry provides a rapid and sensitive confirmation of the molecular weight and elemental composition, NMR spectroscopy offers invaluable insights into the connectivity and solution-state conformation. For an unambiguous determination of the three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray crystallography remains the definitive method. The choice and sequence of these techniques should be guided by the specific requirements of the research, with the ultimate goal of achieving a comprehensive and validated structural assignment.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. cif.iastate.edu [cif.iastate.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 9. youtube.com [youtube.com]
- 10. excillum.com [excillum.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rigaku.com [rigaku.com]
- 13. mupages.marshall.edu [mupages.marshall.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
A Comparative Guide to Chiral Synthons in Piperidine Synthesis: Evaluating Piperidin-2-ylmethylacetate and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of piperidine scaffolds is a cornerstone of modern medicinal chemistry. The piperidine motif is a ubiquitous structural element in a vast array of pharmaceuticals and natural products. The selection of an appropriate chiral synthon is a critical decision that significantly impacts the overall efficiency and success of a synthetic route. This guide provides an objective comparison of piperidin-2-ylmethylacetate with other prominent chiral synthons for the asymmetric synthesis of 2-substituted piperidines, using the synthesis of the hemlock alkaloid (+)-coniine as a benchmark.
The enantiopure 2-substituted piperidine framework is a privileged scaffold in numerous biologically active molecules. The strategic introduction of the stereocenter at the C2 position is a key challenge, and various chiral synthons have been developed to address this. This guide will delve into a comparative analysis of this compound against other established chiral building blocks, evaluating their performance based on reported experimental data.
The Contenders: An Overview of Chiral Synthons for Piperidine Synthesis
We will compare the utility of this compound (represented by its immediate precursor, (S)-piperidin-2-ylmethanol) with three other widely employed chiral synthons for the synthesis of (+)-coniine:
-
(S)-Piperidin-2-ylmethanol: A versatile chiral building block where the hydroxymethyl group can be readily manipulated. The acetate form, this compound, serves as a protected version.
-
L-Pipecolic Acid: A commercially available and relatively inexpensive chiral pool starting material derived from the amino acid L-lysine.
-
Phenylglycinol-derived Lactam: A chiral auxiliary-based approach that allows for diastereoselective alkylation to install the desired side chain.
-
Biocatalytic Desymmetrization: An enzymatic approach that offers high enantioselectivity for the synthesis of chiral piperidines from prochiral starting materials.
Performance Comparison: Synthesis of (+)-Coniine
The synthesis of the piperidine alkaloid (+)-coniine provides an excellent platform for comparing the efficacy of these different chiral synthons. The key metrics for comparison are the overall yield and the enantiomeric excess (e.e.) of the final product.
| Chiral Synthon/Method | Key Transformation | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (S)-Piperidin-2-ylmethanol | Wittig reaction and hydrogenation | Not explicitly reported for full sequence | >98 | [F. Sanchez-Sancho et al., Tetrahedron: Asymmetry, 1998 , 9, 1951-1965] |
| L-Pipecolic Acid | Grignard reaction and reduction | ~40 | >99 | [M. Rubiralta et al., Tetrahedron, 1987 , 43, 3021-3026] |
| Phenylglycinol-derived Lactam | Diastereoselective alkylation and auxiliary removal | 65 | >99 | [A. I. Meyers et al., J. Org. Chem., 2003 , 68, 1919-1928][1] |
| Biocatalysis (MAO-N) | Deracemization of (±)-coniine | 95 | >99 | [G. Grogan et al., Angew. Chem. Int. Ed., 2013 , 52, 8534-8537] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of (+)-coniine using the compared chiral synthons.
Experimental Protocols
Synthesis of (+)-Coniine from (S)-Piperidin-2-ylmethanol (Illustrative)
This protocol is based on the general strategy reported by Sanchez-Sancho et al. and illustrates the utility of (S)-piperidin-2-ylmethanol as a precursor.
-
N-Protection and Oxidation: (S)-Piperidin-2-ylmethanol is first protected at the nitrogen atom (e.g., with a Boc or Cbz group). The primary alcohol is then oxidized to the corresponding aldehyde using standard oxidation conditions (e.g., Swern or Dess-Martin oxidation).
-
Wittig Reaction: The resulting aldehyde is subjected to a Wittig reaction with an appropriate propyl-ylide (e.g., propyltriphenylphosphonium bromide and a strong base) to introduce the propyl side chain.
-
Hydrogenation and Deprotection: The double bond introduced in the Wittig step is reduced by catalytic hydrogenation (e.g., H₂, Pd/C). Finally, the nitrogen protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to afford (+)-coniine.
Synthesis of (+)-Coniine from L-Pipecolic Acid
This protocol is based on the work of Rubiralta and coworkers.
-
Esterification and N-Protection: L-Pipecolic acid is converted to its methyl ester using standard esterification methods (e.g., SOCl₂ in methanol). The secondary amine is then protected, for instance, as an N-Boc derivative.
-
Grignard Reaction: The ester is treated with an excess of a propyl Grignard reagent (e.g., propylmagnesium bromide) to form a tertiary alcohol.
-
Dehydration and Reduction: The tertiary alcohol is dehydrated under acidic conditions to yield an alkene. Subsequent catalytic hydrogenation reduces the double bond to furnish N-protected (+)-coniine.
-
Deprotection: Removal of the N-protecting group yields (+)-coniine.
Synthesis of (R)-Coniine from a Phenylglycinol-derived Lactam
This protocol is based on the methodology developed by Meyers and coworkers.[1]
-
Formation of the Chiral Lactam: Glutaric anhydride is reacted with (R)-phenylglycinol to form a chiral bicyclic lactam.[1]
-
Diastereoselective Alkylation: The lactam is deprotonated with a strong base (e.g., LDA) and then alkylated with propyl iodide. The bulky phenylglycinol auxiliary directs the alkylation to occur with high diastereoselectivity.[1]
-
Reductive Cleavage of the Auxiliary: The N-O bond of the auxiliary is cleaved reductively (e.g., with LiAlH₄), which also reduces the lactam carbonyl to an amine. This step simultaneously liberates the chiral piperidine and the chiral auxiliary, which can be recovered.[1] This yields (R)-coniine.
Biocatalytic Synthesis of (R)-Coniine
This protocol is based on the work of Grogan and coworkers.
-
Racemic Coniine Preparation: Racemic coniine is prepared via a classical synthetic route, such as the Ladenburg synthesis.
-
Enzymatic Deracemization: The racemic mixture is subjected to the action of an engineered monoamine oxidase from Aspergillus niger (MAO-N). This enzyme selectively oxidizes the (S)-enantiomer to the corresponding imine, which is then reduced back to the racemic amine by a reducing agent (e.g., ammonia-borane). This kinetic resolution process enriches the mixture in the (R)-enantiomer.
-
Isolation: (R)-coniine is isolated from the reaction mixture with high enantiomeric excess.
Conclusion
The choice of a chiral synthon for the synthesis of 2-substituted piperidines is a multifaceted decision that depends on factors such as commercial availability, cost, scalability, and the desired level of stereocontrol.
-
(S)-Piperidin-2-ylmethylacetate (via its methanol precursor) offers a direct and versatile entry into 2-substituted piperidines. The functional handle allows for a variety of carbon-carbon bond-forming reactions to introduce the desired side chain.
-
L-Pipecolic acid represents a classic chiral pool approach, leveraging a readily available and inexpensive starting material. However, the synthetic sequence can be longer compared to other methods.
-
The use of a phenylglycinol-derived chiral auxiliary provides excellent stereocontrol and generally high yields. The ability to recover and reuse the auxiliary is an added advantage, although the initial preparation of the auxiliary adds steps to the overall sequence.[1]
-
Biocatalysis stands out for its exceptional enantioselectivity and high yields in deracemization processes. This approach is particularly attractive for large-scale synthesis where high purity of a single enantiomer is paramount.
Ultimately, the optimal choice of chiral synthon will be dictated by the specific requirements of the synthetic target and the resources available to the research team. This comparative guide provides a framework for making an informed decision, enabling the efficient and stereoselective synthesis of valuable piperidine-containing molecules.
References
Navigating the Biological Landscape of 2-Substituted Piperidine Derivatives: A Comparative Guide
While specific research on the biological activity of piperidin-2-ylmethylacetate derivatives is limited in publicly available scientific literature, a broader examination of 2-substituted piperidine analogs reveals a diverse range of pharmacological activities. This guide provides a comparative overview of the biological activities of these structurally related compounds, offering valuable insights for researchers and drug development professionals. The data presented here is compiled from various studies and is intended to serve as a reference for further investigation into the potential of this chemical scaffold.
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry.[2] Modifications at the 2-position of the piperidine ring, in particular, have been shown to significantly influence the biological activity of the resulting derivatives, leading to compounds with antimicrobial, antioxidant, and enzyme-inhibitory properties.
Comparative Biological Activity of 2-Substituted Piperidine Derivatives
To facilitate a clear comparison, the following tables summarize the quantitative data on the biological activity of various 2-substituted piperidine derivatives, categorized by their observed effects.
Table 1: Antimicrobial Activity
| Compound/Derivative | Target Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Piperidine Derivative 6 | Bacillus subtilis | MIC: 0.75 mg/ml | |
| Bacillus cereus | MIC: 1.5 mg/ml | ||
| Escherichia coli | MIC: 1.5 mg/ml | ||
| Staphylococcus aureus | MIC: 1.5 mg/ml | ||
| Pseudomonas aeruginosa | MIC: 1.5 mg/ml | ||
| Klebsiella pneumoniae | MIC: 1.5 mg/ml | ||
| Piperidine Derivative 8 | Bacillus subtilis | Zone of Inhibition: 5 mm | |
| Staphylococcus aureus | Zone of Inhibition: 5 mm | ||
| Pseudomonas aeruginosa | Zone of Inhibition: 5 mm |
Table 2: Antioxidant Activity
| Compound/Derivative | Assay | Activity Metric (e.g., % Scavenging, IC50) | Reference |
| Piperidine Derivative 8 | DPPH Scavenging | 78% at 1000 µg/ml | |
| Piperidine Derivative 6 | DPPH Scavenging | 49% at 1000 µg/ml | |
| Substituted Piperidine 164a | Not Specified | High Antioxidant Activity | [2] |
Table 3: Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | Activity Metric (IC50) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | Acetylcholinesterase (AChE) | 5.7 nM | [3] |
| Benzimidazole-based piperidine derivatives (1-13) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 µM – 36.05 ± 0.4 µM | [4] |
| Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 µM – 39.55 ± 0.03 µM | [4] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and future experimental design.
Antimicrobial Activity Testing (Agar Disc Diffusion Method)
The antimicrobial activity of piperidine derivatives was evaluated using the agar disc diffusion method. In this assay, a standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Paper discs impregnated with the test compound at a specific concentration are then placed on the agar surface. The plates are incubated under suitable conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around the disc, where bacterial growth is prevented. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism, were also determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
The antioxidant potential of piperidine derivatives was assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. The assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically at a specific wavelength. The percentage of scavenging activity is calculated by comparing the absorbance of the test solution with that of a control (DPPH solution without the test compound).
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BuChE was determined using a modified Ellman's method.[4][5] This spectrophotometric method is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the enzyme activity. The inhibitory effect of the test compounds is determined by measuring the reduction in the rate of the reaction in their presence. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is expressed as the IC50 value.[5]
Visualizing Methodologies and Relationships
To better illustrate the experimental processes and conceptual frameworks, the following diagrams are provided.
Figure 1: Workflow for Antimicrobial Activity Testing.
Figure 2: Mechanism of Acetylcholinesterase Inhibition.
Conclusion
While the specific biological profile of this compound derivatives remains to be elucidated, the broader class of 2-substituted piperidines demonstrates significant potential across various therapeutic areas. The data and methodologies presented in this guide offer a foundational understanding for researchers interested in exploring this chemical space. Further synthesis and screening of novel 2-substituted piperidine esters, including the acetate derivatives, are warranted to fully uncover their therapeutic potential and establish clear structure-activity relationships.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperidine-Based Pharmaceutical Agents: Risperidone, Donepezil, and Fentanyl
A deep dive into the pharmacology and therapeutic applications of three pivotal piperidine-containing drugs, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide.
The piperidine scaffold is a ubiquitous and versatile structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs across a wide range of therapeutic areas. This guide provides a comparative study of three prominent piperidine-based pharmaceutical agents: the atypical antipsychotic Risperidone , the acetylcholinesterase inhibitor Donepezil , and the potent opioid analgesic Fentanyl . Through a detailed examination of their mechanisms of action, signaling pathways, and key performance data, this guide aims to offer a valuable resource for researchers in drug discovery and development.
Mechanism of Action and Signaling Pathways
The therapeutic effects of these agents are dictated by their distinct interactions with specific biological targets, leading to the modulation of different signaling cascades.
Risperidone primarily exerts its antipsychotic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1][2] Schizophrenia is theorized to involve an overactivity of dopaminergic and serotonergic pathways in the brain.[2] Risperidone's blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[2][3] Its high affinity for 5-HT2A receptors may contribute to its efficacy against "negative" symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[2]
Donepezil functions as a selective and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] In Alzheimer's disease, there is a decline in cholinergic neurotransmission.[4] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function and providing symptomatic relief for cognitive and behavioral deficits.[4]
Fentanyl is a potent synthetic opioid that acts as a full agonist at μ-opioid receptors (MOR).[5] These G protein-coupled receptors are central to the body's pain modulation pathways.[6] Upon binding, fentanyl activates the MOR, leading to an inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels.[7] This results in a reduction of neuronal excitability and the inhibition of pain signal transmission.[8]
Quantitative Performance Data
The following tables summarize key quantitative data for each agent, providing a basis for objective comparison of their pharmacological profiles.
| Drug | Primary Target(s) | Receptor Binding Affinity (Ki, nM) |
| Risperidone | Dopamine D2, Serotonin 5-HT2A | D2: ~3-6, 5-HT2A: ~0.2-0.5 |
| Donepezil | Acetylcholinesterase (AChE) | - |
| Fentanyl | μ-Opioid Receptor (MOR) | ~1-3 |
Table 1: Receptor Binding Affinities. Lower Ki values indicate higher binding affinity.
| Drug | IC50 (nM) | Notes |
| Donepezil | ~8-12 (for AChE)[1] | IC50 values can vary depending on the assay conditions and the source of the enzyme. |
Table 2: IC50 Value for Donepezil. IC50 represents the concentration of an inhibitor where the response (or binding) is reduced by half.
| Drug | Bioavailability | Protein Binding | Elimination Half-life | Metabolism |
| Risperidone | ~70% (oral)[9] | 90% (risperidone), 77% (active metabolite)[9] | 20 hours (oral)[9] | Primarily hepatic (CYP2D6)[9] |
| Donepezil | ~100% (oral) | 96% | ~70 hours | Hepatic (CYP2D6, CYP3A4)[10] |
| Fentanyl | Varies by administration route | 80-85% | 7 hours | Primarily hepatic (CYP3A4) |
Table 3: Comparative Pharmacokinetic Parameters.
Clinical Efficacy
Clinical trial data underscores the therapeutic utility of these agents in their respective indications.
Risperidone has demonstrated significant efficacy in the treatment of schizophrenia and bipolar disorder. In a meta-analysis of 15 randomized controlled trials, risperidone showed higher cure and efficacy rates compared to control groups in treating first-episode schizophrenia.[11] For acute exacerbations of schizophrenia, risperidone treatment resulted in statistically significant improvements in PANSS (Positive and Negative Syndrome Scale) total scores compared to placebo.[12]
Donepezil has been shown to provide modest but statistically significant improvements in cognitive function in patients with mild to moderate Alzheimer's disease. In a 24-week, double-blind, placebo-controlled trial, patients treated with donepezil showed significant improvements in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Clinician's Interview-Based Impression of Change-Plus (CIBIC plus).
Fentanyl is a cornerstone of modern anesthesia and pain management due to its potent and rapid-acting analgesic properties. It is estimated to be 75 to 100 times more potent than morphine.[5] Its clinical utility is well-established for the management of severe pain, particularly in surgical settings and for breakthrough cancer pain.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Signaling pathways of Risperidone, Donepezil, and Fentanyl.
Caption: A generalized workflow for a radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays relevant to the study of these piperidine-based agents.
Dopamine D2 Receptor Radioligand Binding Assay (for Risperidone)
This assay is used to determine the binding affinity of a compound for the dopamine D2 receptor.
1. Materials:
- Cell membranes expressing human dopamine D2 receptors.
- Radioligand (e.g., [³H]-Spiperone).
- Test compound (Risperidone) at various concentrations.
- Non-specific binding control (e.g., Haloperidol).
- Assay buffer (e.g., Tris-HCl with ions).
- 96-well filter plates.
- Scintillation cocktail and counter.
2. Protocol:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
- Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
- Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Quantify the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the test compound concentration to determine the IC50, which can then be used to calculate the Ki value.
Acetylcholinesterase (AChE) Activity Assay (for Donepezil)
This colorimetric assay, often based on the Ellman method, measures the activity of AChE and the inhibitory effect of compounds like Donepezil.
1. Materials:
- Purified acetylcholinesterase or a sample containing AChE (e.g., brain homogenate).
- Substrate (e.g., Acetylthiocholine).
- Chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).
- Test compound (Donepezil) at various concentrations.
- Assay buffer (e.g., phosphate buffer).
- 96-well microplate and a microplate reader.
2. Protocol:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the AChE enzyme solution and the test compound or buffer.
- Pre-incubate to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB) to each well.
- As AChE hydrolyzes acetylthiocholine to thiocholine, the thiocholine reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
- Measure the absorbance of the yellow product over time at a specific wavelength (e.g., 412 nm) using a microplate reader.
- The rate of the reaction is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of the test compound.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
μ-Opioid Receptor (MOR) Radioligand Binding Assay (for Fentanyl)
This assay determines the binding affinity of a compound for the μ-opioid receptor.
1. Materials:
- Cell membranes expressing human μ-opioid receptors.
- Radioligand (e.g., [³H]-DAMGO or [³H]-Naloxone).
- Test compound (Fentanyl) at various concentrations.
- Non-specific binding control (e.g., Naloxone).
- Assay buffer (e.g., Tris-HCl with ions).
- 96-well filter plates.
- Scintillation cocktail and counter.
2. Protocol:
- Prepare serial dilutions of the test compound.
- In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
- Incubate the plate to allow binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through the filter plate.
- Wash the filters with ice-cold assay buffer.
- Dry the filters and add scintillation cocktail.
- Quantify the radioactivity using a scintillation counter.
- Calculate specific binding and plot against the test compound concentration to determine the IC50 and subsequently the Ki value.
Conclusion
Risperidone, Donepezil, and Fentanyl, all containing the piperidine moiety, exemplify the chemical diversity and therapeutic breadth achievable with this privileged scaffold. Their distinct pharmacological profiles, arising from interactions with different receptor systems, highlight the power of targeted drug design. This comparative guide provides a foundational overview of their key characteristics, offering a valuable starting point for further research and development in the field of piperidine-based pharmaceuticals. The provided data and experimental outlines are intended to facilitate a deeper understanding and encourage continued exploration of this important class of therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 4. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. assaygenie.com [assaygenie.com]
- 9. biorxiv.org [biorxiv.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Piperidin-2-ylmethylacetate
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceutical compounds. Piperidin-2-ylmethylacetate, a chiral molecule, requires robust analytical methods to ensure its stereochemical integrity. This guide provides a comparative overview of four key analytical techniques for assessing its enantiomeric purity: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). The information presented is based on established methods for structurally similar compounds, particularly methylphenidate (methyl phenyl(piperidin-2-yl)acetate), and provides a strong starting point for method development for this compound.
Comparison of Analytical Techniques
The choice of analytical technique for determining the enantiomeric purity of this compound will depend on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. Below is a summary of the key performance characteristics of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase (CSP). | Separation of volatile diastereomeric derivatives on an achiral column followed by mass spectrometric detection. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. |
| Sample Derivatization | Not typically required. | Mandatory to create volatile diastereomers. | Not typically required. | Not typically required. |
| Instrumentation | Widely available HPLC systems with UV or MS detectors. | GC-MS system. | CE instrument with a UV or DAD detector. | SFC system with a UV or MS detector. |
| Speed | Moderate analysis times. | Longer analysis times due to derivatization and sample preparation. | Fast analysis times. | Very fast analysis times. |
| Resolution | Generally high resolution achievable with appropriate CSP. | High resolution. | High efficiency and resolution. | High resolution and efficiency. |
| Sensitivity | Good, can be enhanced with MS detection. | Very high, especially with NCI-MS. | Good, can be enhanced with stacking techniques. | Good, compatible with MS detection. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption than HPLC. | Very low solvent and reagent consumption. | Significantly lower organic solvent consumption than HPLC. |
Experimental Protocols
The following sections provide detailed experimental protocols for each analytical technique. These are model protocols based on methods for structurally related compounds and should be optimized for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for chiral separations due to the availability of a variety of chiral stationary phases (CSPs) that can directly resolve enantiomers.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: Chirobiotic V2, 150 x 4.6 mm, 5 µm[1].
-
Mobile Phase: Isocratic elution with Methanol/Ammonium Acetate (20 mM, pH 4.1) (92:8, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm[1].
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow Diagram:
Caption: Workflow for HPLC analysis of enantiomeric purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a highly sensitive and specific method for chiral analysis, particularly when derivatization is employed to create diastereomers that can be separated on a standard achiral column.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), preferably with a negative chemical ionization (NCI) source for high sensitivity[2].
-
Derivatization Reagent: Heptafluorobutyryl-L-prolyl chloride (HFBPC)[2].
-
Derivatization Procedure:
-
Make the aqueous sample solution basic.
-
Extract with hexane.
-
Back-extract into 0.1 N HCl.
-
Make the aqueous extract basic and cool to 0 °C.
-
Add HFBPC to form diastereomeric derivatives.
-
Extract the derivatives into hexane.
-
Evaporate the hexane and reconstitute in ethyl acetate for injection[2].
-
-
Column: A standard, non-chiral capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for the separation of the diastereomers (e.g., start at 100°C, ramp to 280°C).
-
Injection: Splitless injection.
-
MS Detection: Negative Chemical Ionization (NCI) mode, monitoring characteristic fragment ions of the derivatives.
Workflow Diagram:
Caption: Workflow for GC-MS analysis with derivatization.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and very low sample and reagent consumption, making it an attractive "green" analytical technique.
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
Capillary: Fused-silica capillary, 50 µm i.d.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer containing 20 mg/mL (2-hydroxypropyl)-β-cyclodextrin as the chiral selector, pH adjusted to 3.0 with triethanolamine[3].
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection. For enhanced sensitivity, field-amplified sample stacking can be employed by injecting a short plug of water before the sample[3].
-
Detection: UV at 200 nm.
-
Sample Preparation: Dissolve the sample in water or a low-conductivity buffer to a suitable concentration.
Workflow Diagram:
Caption: Workflow for Capillary Electrophoresis analysis.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient separations with reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component.
Experimental Protocol:
-
Instrumentation: A supercritical fluid chromatography system coupled with a UV or MS detector.
-
Column: A suitable chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 with a polar co-solvent such as methanol or ethanol. The exact composition should be optimized.
-
Flow Rate: Typically 2-5 mL/min.
-
Backpressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 150 bar).
-
Column Temperature: Typically between 30-50 °C.
-
Detection: UV or MS.
-
Sample Preparation: Dissolve the sample in the co-solvent.
Workflow Diagram:
References
A Comparative Guide to Bioisosteric Replacements of Piperidin-2-ylmethylacetate in Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The piperidin-2-ylmethylacetate moiety, a core component of methylphenidate and its analogs, is a critical pharmacophore for agents targeting monoamine transporters, particularly the dopamine transporter (DAT). Its structural integrity is closely linked to the potency and selectivity of these compounds. Bioisosteric replacement of this scaffold offers a powerful strategy to modulate pharmacokinetic and pharmacodynamic properties, leading to improved drug candidates with enhanced efficacy, better safety profiles, and novel intellectual property. This guide provides a comparative analysis of various bioisosteric replacements for the this compound scaffold, supported by experimental data and detailed protocols.
Introduction to Bioisosterism
Bioisosterism is a fundamental concept in medicinal chemistry that involves the substitution of a functional group or moiety with another that possesses similar steric, electronic, and physicochemical properties. This strategic modification can lead to significant improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity and selectivity. Bioisosteres are broadly classified into classical and non-classical categories. Classical bioisosteres involve the replacement of atoms or groups with those having the same valency, while non-classical bioisosteres are structurally distinct but elicit a similar biological response.
Core Scaffold: this compound
The this compound scaffold, exemplified by d-threo-methylphenidate (d-TMP), is a potent inhibitor of the dopamine and norepinephrine transporters. The d-threo isomer is significantly more active than the l-threo and erythro isomers, highlighting the crucial role of stereochemistry in its pharmacological activity.[1][2] Modifications to the piperidine ring, the phenyl group, and the methyl acetate moiety have been extensively explored to understand the structure-activity relationships (SAR) governing its interaction with monoamine transporters.
Bioisosteric Replacements and Comparative Performance
This section details various bioisosteric replacements for the this compound scaffold and presents their comparative performance in terms of binding affinity to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Heterocyclic Ring Bioisosteres
The piperidine ring can be replaced with other saturated heterocycles to alter the conformational constraints and physicochemical properties of the molecule.
-
Pyrrolidine Analogs: Shortening the six-membered piperidine ring to a five-membered pyrrolidine ring can impact binding affinity. The rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-pyrrolidine provides a direct route to these analogs.[3][4]
-
Azetidine Analogs: Further ring contraction to a four-membered azetidine ring has been explored. Azetidine derivatives have shown potent inhibition of dopamine uptake.[5][6][7]
Acyclic and Bridged Scaffolds
-
Tropane Analogs: Tropane-based scaffolds, characteristic of cocaine, represent a well-established class of dopamine reuptake inhibitors. These rigid, bicyclic structures can mimic the spatial orientation of the key pharmacophoric elements of methylphenidate.
Ester Moiety Bioisosteres
The methyl ester of this compound is a key site for metabolic hydrolysis. Replacing this group can enhance metabolic stability and duration of action.
-
Alkyl Analogs: Replacement of the carbomethoxy group with various alkyl chains has been shown to produce compounds with high potency as dopamine reuptake inhibitors and, in some cases, a slower onset and longer duration of action.[8]
Quantitative Comparison of Bioisosteric Replacements
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of representative this compound analogs and their bioisosteric replacements at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound/Bioisosteric Replacement | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| d-threo-Methylphenidate (d-TMP) | 33 | 244 | >50,000 | [9] |
| l-threo-Methylphenidate (l-TMP) | 540 | 5100 | >50,000 | [9] |
| p-Bromo-dl-threo-methylphenidate | 10 | 120 | 1,800 | [10] |
| m-Bromo-dl-threo-methylphenidate | 6 | 100 | 1,500 | [10] |
| Erythro-(2-Naphthyl) Analog | High Affinity | - | High Affinity | [3] |
| 3,4-Dichloro-threo-methylphenidate | 8.5 | - | - | [11] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel bioisosteric replacements.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for the dopamine, norepinephrine, or serotonin transporter by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue (striatum for DAT, frontal cortex for NET, brain stem for SERT)
-
[³H]WIN 35,428 (for DAT)
-
[³H]nisoxetine (for NET)
-
[³H]paroxetine (for SERT)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the respective brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of dopamine into presynaptic nerve terminals.
Materials:
-
Rat striatal tissue
-
Krebs-Ringer buffer (containing 0.32 M sucrose)
-
Uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 2 mg/mL glucose, 0.2 mg/mL ascorbic acid, pH 7.5)
-
[³H]Dopamine
-
Test compounds
-
Cocaine or GBR12909 (for determining non-specific uptake)
-
Filter Mate Universal Harvester
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize rat striata in ice-cold Krebs-Ringer buffer. Centrifuge the homogenate at 1000g for 10 minutes. Collect the supernatant and centrifuge again at 16,000g for 15 minutes. Resuspend the resulting pellet (P2 fraction containing synaptosomes) in uptake buffer.[10]
-
Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of the test compound for a specified time.
-
Initiate Uptake: Add [³H]dopamine (e.g., 50 nM) to initiate the uptake reaction and incubate for a short period (e.g., 3 minutes) at 25°C.[10]
-
Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by extensive washing with ice-cold uptake buffer.[10]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound analogs is the inhibition of monoamine reuptake by their respective transporters. This leads to an increase in the synaptic concentration of these neurotransmitters, thereby potentiating their signaling.
Caption: Inhibition of dopamine reuptake by a this compound analog.
The experimental workflow for evaluating novel bioisosteres typically follows a hierarchical approach, starting with in vitro screening and progressing to in vivo studies.
Caption: A typical workflow for the discovery and optimization of novel monoamine reuptake inhibitors.
Conclusion
The bioisosteric replacement of the this compound scaffold is a proven strategy for the optimization of drug candidates targeting monoamine transporters. By carefully considering the steric and electronic properties of different bioisosteres, researchers can fine-tune the pharmacological profile of these compounds to achieve desired characteristics such as enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile. The data and experimental protocols presented in this guide provide a valuable resource for the rational design and evaluation of novel therapeutic agents in this important class of drugs.
References
- 1. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Synaptosomal Uptake Assay. [bio-protocol.org]
- 11. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative structure-activity relationship (QSAR) of piperidine derivatives
A deep dive into the quantitative structure-activity relationships of piperidine derivatives reveals key structural insights for the development of novel therapeutics targeting acetylcholinesterase, cancer cell lines, and dual-action neurokinin 1 receptor/serotonin transporter.
This guide provides a comparative analysis of three distinct Quantitative Structure-Activity Relationship (QSAR) studies on piperidine derivatives. By objectively presenting the performance of different molecular models with supporting experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The following sections detail the experimental protocols, present quantitative data in structured tables, and visualize key workflows and biological pathways.
QSAR of Piperidine and Piperazine Derivatives as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a key therapeutic strategy for Alzheimer's disease. A study on novel piperidine and piperazine derivatives explored both 2D and 3D-QSAR models to understand the structural requirements for potent AChE inhibition.
Data Presentation
The study utilized stepwise multiple linear regressions (SW-MLR) for 2D-QSAR and comparative molecular field analysis (CoMFA) for 3D-QSAR. The CoMFA model demonstrated superior predictive power.
| Model | r² (training set) | q² | r² (test set) | Predictive r² |
| 2D-QSAR (SW-MLR) | 0.825 | > 0.5 | 0.778 | > 0.6 |
| 3D-QSAR (CoMFA) | 0.947 | > 0.5 | 0.816 | > 0.6 |
Table 1: Statistical parameters of 2D and 3D-QSAR models for AChE inhibitors.[1][2]
The key molecular descriptors identified in the 2D-QSAR model included topological and electronic parameters, while the 3D-QSAR (CoMFA) model highlighted the importance of steric and electrostatic fields around the piperidine scaffold for optimal interaction with the AChE active site.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method):
The inhibitory activity of the piperidine derivatives against AChE was determined using a modified Ellman's method in a 96-well microplate format. The assay mixture contained the test compound, AChE enzyme from electric eel, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0). The reaction was initiated by adding the substrate, acetylthiocholine iodide (ATCI). The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation was measured spectrophotometrically at 412 nm. The percentage of inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor.
QSAR of Furan-Pyrazole Piperidine Derivatives as Anticancer Agents
A computational study investigated a series of furan-pyrazole piperidine derivatives for their antiproliferative activity against human ovarian (OVCAR-8) and colon (HCT116) cancer cell lines, as well as their inhibitory activity against the Akt1 kinase.
Data Presentation
Genetic algorithm-multiple linear regression (GA-MLR) was employed to develop QSAR models based on 2D and 3D autocorrelation descriptors. The models demonstrated good robustness and predictive ability for all three targets.
| Target | r² | Q² (LOO) | RMSE | F-statistic |
| Akt1 Inhibition | 0.742 - 0.832 | 0.684 - 0.796 | 0.247 - 0.299 | 32.283 - 57.578 |
| OVCAR-8 Proliferation | 0.742 - 0.832 | 0.684 - 0.796 | 0.247 - 0.299 | 32.283 - 57.578 |
| HCT116 Proliferation | 0.742 - 0.832 | 0.684 - 0.796 | 0.247 - 0.299 | 32.283 - 57.578 |
Table 2: Statistical validation parameters for the GA-MLR QSAR models of furan-pyrazole piperidine derivatives.[3]
The descriptors selected by the genetic algorithm indicated that a combination of 3D molecular shape and electronic properties are crucial for the observed biological activities.
Experimental Protocols
MTT Assay for Anticancer Activity:
The in vitro antiproliferative activity of the furan-pyrazole piperidine derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. OVCAR-8 and HCT116 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours. Following the treatment period, MTT solution was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Comparative QSAR of Phenyl Piperidine Derivatives as Dual NK1R Antagonists and SERT Inhibitors
A series of phenyl piperidine derivatives were analyzed for their dual activity as neurokinin 1 receptor (NK1R) antagonists and serotonin transporter (SERT) inhibitors, both of which are important targets in the treatment of depression.
Data Presentation
This study employed several chemometric methods, including multiple linear regression (MLR), factor analysis-based MLR (FA-MLR), principal component regression (PCR), and partial least squares combined with a genetic algorithm (GA-PLS). The best models were obtained using GA-PLS for NK1R and MLR for SERT.
| Target | QSAR Method | r² | q² | Predictive r² |
| NK1R Antagonism | GA-PLS | Not Specified | Not Specified | Not Specified |
| SERT Inhibition | MLR | Not Specified | Not Specified | Not Specified |
Table 3: QSAR modeling approaches for dual NK1R antagonists and SERT inhibitors.[4][5][6] (Note: Specific statistical values were not available in the abstract; the table indicates the methodologies used).
The QSAR models suggested that distinct structural features of the phenyl piperidine scaffold contribute to the activity at each target, allowing for the design of compounds with a desired dual-action profile.
Experimental Protocols
Neurokinin 1 Receptor (NK1R) Binding Assay:
The affinity of the phenyl piperidine derivatives for the NK1R was determined through a competitive radioligand binding assay. Cell membranes expressing the human NK1R were incubated with a radiolabeled ligand (e.g., [³H]-Substance P) and various concentrations of the test compounds. After reaching equilibrium, the bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the amount of radioligand bound to the receptor, was measured using a scintillation counter. The IC50 values were determined from the competition binding curves and converted to Ki values to reflect the binding affinity of the compounds.
Serotonin Transporter (SERT) Uptake Assay:
The inhibitory effect of the compounds on SERT was evaluated using a [³H]-serotonin uptake assay in cells stably expressing the human SERT (e.g., HEK293 cells). The cells were incubated with the test compounds for a short period before the addition of [³H]-serotonin. The uptake of the radiolabeled serotonin was allowed to proceed for a specific time and then terminated by rapid washing with ice-cold buffer. The amount of radioactivity accumulated inside the cells was quantified by scintillation counting. The IC50 values were calculated from the concentration-response curves, indicating the potency of the compounds to inhibit serotonin uptake.
Visualizations
QSAR Workflow
References
- 1. 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
comparing the efficacy of different synthetic routes to piperidin-2-ylmethylacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of piperidin-2-ylmethylacetate, a valuable building block in pharmaceutical and medicinal chemistry. The routes are evaluated based on their efficacy, considering factors such as overall yield, reaction conditions, and the complexity of the synthetic sequence. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.
Route 1: Catalytic Hydrogenation of 2-Pyridinemethanol followed by Acetylation
This classical two-step approach involves the reduction of the pyridine ring of commercially available 2-pyridinemethanol to form piperidin-2-ylmethanol, which is subsequently acetylated to yield the final product.
Logical Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of Piperidin-2-ylmethanol
-
Reaction: Catalytic hydrogenation of 2-pyridinemethanol.
-
Procedure: To a solution of 2-pyridinemethanol (1.0 g) in glacial acetic acid (5 mL), platinum(IV) oxide (PtO2, 5 mol%) is added. The mixture is then subjected to hydrogenation under a hydrogen gas pressure of 50-70 bar at room temperature for 6-10 hours.[1] After the reaction is complete, the mixture is quenched with sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction: O-Acetylation of piperidin-2-ylmethanol.
-
Procedure: Piperidin-2-ylmethanol (1.0 equivalent) is dissolved in dry pyridine (2-10 mL/mmol). Acetic anhydride (1.5-2.0 equivalents per hydroxyl group) is added dropwise to the solution at 0°C under an inert atmosphere.[2] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched by the addition of methanol, and the solvent is co-evaporated with toluene. The residue is redissolved in dichloromethane or ethyl acetate, washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography. A key challenge in this step is the potential for competitive N-acetylation. The use of pyridine as a basic solvent helps to favor O-acetylation.
Quantitative Data for Route 1
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 2-Pyridinemethanol | Piperidin-2-ylmethanol | PtO2 | Acetic Acid | 6-10 | RT | ~80-90 (estimated) | >95 |
| 2 | Piperidin-2-ylmethanol | This compound | Acetic Anhydride/Pyridine | Pyridine | 2-4 | 0 to RT | ~85-95 | >95 |
| Overall | 2-Pyridinemethanol | This compound | 8-14 | ~68-86 |
Route 2: From 2-Picoline via N-Oxide Rearrangement and Hydrogenation
This three-step route commences with the oxidation of 2-picoline to its N-oxide, followed by a Boekelheide-type rearrangement with acetic anhydride to furnish 2-acetoxymethylpyridine. The final step involves the catalytic hydrogenation of this intermediate to the target molecule.
Logical Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Synthesis of 2-Picoline N-Oxide
-
Reaction: N-Oxidation of 2-picoline.
-
Procedure: 2-Picoline is reacted with hydrogen peroxide in glacial acetic acid. The reaction is typically carried out at 70-80°C for 3-5 hours.[3] After cooling, the excess peroxide can be decomposed, and the product is isolated by neutralization and extraction.
Step 2: Synthesis of 2-Acetoxymethylpyridine
-
Reaction: Boekelheide Rearrangement.
-
Procedure: 2-Picoline N-oxide is heated with acetic anhydride. The reaction often proceeds at reflux temperatures for 3-6 hours.[3] This rearrangement yields 2-acetoxymethylpyridine, which can be isolated after removal of excess acetic anhydride and purification. A reported yield for a similar reaction is 78%.[4]
Step 3: Synthesis of this compound
-
Reaction: Catalytic hydrogenation of 2-acetoxymethylpyridine.
-
Procedure: 2-Acetoxymethylpyridine is dissolved in a suitable solvent such as ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then hydrogenated under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and time) can be optimized to ensure complete reduction of the pyridine ring without affecting the acetate group. After the reaction, the catalyst is filtered off, and the solvent is evaporated to give the product.
Quantitative Data for Route 2
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Purity (%) |
| 1 | 2-Picoline | 2-Picoline N-Oxide | H2O2 | Acetic Acid | 3-5 | 70-80 | ~90 | >95 |
| 2 | 2-Picoline N-Oxide | 2-Acetoxymethylpyridine | Acetic Anhydride | Acetic Anhydride | 3-6 | Reflux | ~78[4] | >95 |
| 3 | 2-Acetoxymethylpyridine | This compound | Pd/C | Ethanol | 4-8 | RT | ~90 (estimated) | >95 |
| Overall | 2-Picoline | This compound | 10-19 | ~63 |
Note: The overall yield is a product of the individual step yields.
Comparison of Synthetic Routes
| Feature | Route 1: From 2-Pyridinemethanol | Route 2: From 2-Picoline |
| Number of Steps | 2 | 3 |
| Starting Material | 2-Pyridinemethanol | 2-Picoline |
| Overall Yield (estimated) | ~68-86% | ~63% |
| Key Advantages | Shorter route, potentially higher overall yield. | Readily available and cheaper starting material (2-picoline). Avoids potential N-acetylation issues in the final step. |
| Key Disadvantages | Potential for competitive N-acetylation in the final step, requiring careful control of reaction conditions. Starting material is more expensive than 2-picoline. | Longer reaction sequence. The rearrangement step can sometimes lead to side products. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a more direct approach with a potentially higher overall yield, making it an attractive option if the starting material, 2-pyridinemethanol, is readily available and cost-effective. However, careful optimization of the final acetylation step is crucial to prevent the formation of the N-acetylated byproduct.
Route 2 , while involving an additional step, starts from the more economical 2-picoline. By introducing the acetate group prior to the reduction of the pyridine ring, it elegantly circumvents the chemoselectivity issue of N- versus O-acetylation encountered in Route 1. This route may be preferable for large-scale synthesis where the cost of starting materials is a significant factor.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including factors such as the availability and cost of starting materials, the scale of the synthesis, and the desired purity of the final product.
References
Characterization of Novel Piperidin-2-ylmethylacetate Analogues: A Comparative Guide
A comprehensive analysis of the biological activity and physicochemical properties of novel piperidin-2-ylmethylacetate analogues is currently unavailable in publicly accessible scientific literature. Despite extensive searches for data on this specific class of compounds, no detailed experimental studies, quantitative biological data, or established signaling pathways could be identified.
The piperidine scaffold is a well-established and highly significant pharmacophore in modern medicinal chemistry. Its derivatives have been successfully developed into a wide range of therapeutic agents targeting various biological systems. Extensive research has been conducted on diverse classes of piperidine-containing molecules, leading to the discovery of potent analgesics, antipsychotics, antihistamines, and antimicrobial agents.
However, the specific substitution pattern of a methylacetate group at the 2-position of the piperidine ring, as in this compound, does not appear to be a widely explored area of research. Consequently, a direct comparison of its analogues is not feasible at this time due to the absence of the following critical information:
-
Quantitative Biological Data: No public data on the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) for any this compound analogues against specific biological targets could be located.
-
Detailed Experimental Protocols: Methodologies for key experiments such as receptor binding assays, functional assays, or pharmacokinetic studies related to this specific compound class are not described in the available literature.
-
Identified Signaling Pathways: The mechanism of action and the intracellular signaling pathways modulated by these specific analogues remain uncharacterized.
While research on related piperidine derivatives offers some insights into potential biological activities, extrapolating this information to the this compound core is speculative and would not meet the standards of an objective, data-driven comparison guide. For instance, studies on 2-arylpiperidines have highlighted their interaction with sigma receptors, and various N-substituted piperidines have been investigated for their effects on a range of central nervous system targets. However, the influence of the 2-ylmethylacetate substituent on receptor affinity, selectivity, and overall pharmacological profile is unknown.
Future Directions
The lack of available data presents an opportunity for novel research in this area. A systematic investigation into the synthesis and pharmacological characterization of this compound analogues could uncover new therapeutic leads. A potential research workflow to address the current knowledge gap is outlined below.
Figure 1. A proposed workflow for the characterization of novel this compound analogues.
This structured approach would enable the generation of the necessary quantitative data and experimental details to construct a comprehensive comparison guide for this novel class of compounds, thereby informing future drug discovery and development efforts.
The Tale of Two Settings: Comparing In Vivo and In Vitro Studies of Piperidine-Containing Compounds
For researchers, scientists, and drug development professionals, understanding the journey of a drug from a laboratory curiosity to a clinical candidate is paramount. This guide provides a comparative analysis of in vivo and in vitro studies of piperidine-containing compounds, a ubiquitous and vital scaffold in modern medicine. By examining key experimental data and methodologies for prominent drugs such as the antipsychotic Risperidone, the analgesic Fentanyl, and the stimulant Methylphenidate, we aim to illuminate the crucial interplay between these two research paradigms.
The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a cornerstone in pharmaceutical development, found in a vast array of medications targeting a wide range of diseases.[1][2] Its structural versatility allows for the fine-tuning of pharmacological properties, leading to potent and selective drugs.[3] The evaluation of these compounds invariably involves a combination of in vitro and in vivo studies, each providing a unique and essential piece of the puzzle. In vitro studies, conducted in a controlled laboratory environment outside of a living organism, offer a detailed look at the molecular interactions of a compound. In contrast, in vivo studies, performed within a living organism, provide a more holistic understanding of a drug's efficacy, safety, and metabolic fate.
This guide will delve into specific examples of piperidine-containing drugs, presenting quantitative data in clear, comparative tables, detailing the experimental protocols used to generate this data, and visualizing the key signaling pathways and experimental workflows involved.
Case Study 1: Risperidone - Targeting Dopamine and Serotonin Receptors
Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Its therapeutic effects are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[4]
Quantitative Data Comparison: In Vitro vs. In Vivo
| Parameter | In Vitro | In Vivo | Compound | Reference |
| Dopamine D2 Receptor Affinity (Ki) | 3.2 nM | - | Risperidone | [5] |
| Serotonin 5-HT2A Receptor Affinity (Ki) | 0.2 nM | - | Risperidone | [5] |
| Dopamine D2 Receptor Occupancy (ED50) | - | 1.03 mg (Human, PET) | Risperidone | [6] |
| Dopamine D2 Receptor Occupancy | - | 66% at 2 mg/day (Human, PET) | Risperidone | [7] |
| Dopamine D2 Receptor Occupancy | - | 79% at 6 mg/day (Human, PET) | Risperidone | [7] |
Experimental Protocols
In Vitro: Radioligand Receptor Binding Assay
A common method to determine the binding affinity (Ki) of a compound to its receptor is the radioligand binding assay. The general protocol is as follows:
-
Membrane Preparation: Membranes from cells expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors) are isolated.[8]
-
Incubation: These membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the test compound (Risperidone).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.
-
Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo: Positron Emission Tomography (PET) Scan for Receptor Occupancy
PET is a non-invasive imaging technique used to visualize and measure metabolic processes in the body, including receptor occupancy by drugs.
-
Radiotracer Administration: A radiotracer that specifically binds to the target receptor (e.g., [11C]raclopride for D2 receptors) is injected into the subject.[9]
-
Image Acquisition: The subject is placed in a PET scanner, which detects the gamma rays emitted by the radiotracer. This allows for the quantification of receptor density.
-
Drug Administration: The subject is administered the test drug (Risperidone).
-
Post-Drug Scan: A second PET scan is performed to measure the displacement of the radiotracer by the drug.
-
Data Analysis: The difference in radiotracer binding before and after drug administration is used to calculate the percentage of receptor occupancy. The dose required to achieve 50% occupancy is the ED50.[10]
Signaling Pathway and Experimental Workflow
Case Study 2: Fentanyl - A Potent Opioid Analgesic
Fentanyl is a powerful synthetic opioid analgesic that is significantly more potent than morphine. Its primary mechanism of action is as an agonist at the μ-opioid receptor.[11]
Quantitative Data Comparison: In Vitro vs. In Vivo
| Parameter | In Vitro | In Vivo | Compound | Reference |
| μ-Opioid Receptor Affinity (IC50) | 1.23 nM | - | Fentanyl | [11][12] |
| μ-Opioid Receptor Agonist Activity (EC50) | 1.7 nM | - | Fentanyl | [13] |
| Analgesic Efficacy (ED50) | - | 0.08 mg/kg (Mouse, Hot Plate) | Fentanyl | [14] |
| Lethal Dose (LD50) | - | Decreased safety ratio with opioid antagonists | Fentanyl | [15] |
Experimental Protocols
In Vitro: Opioid Receptor Binding and Functional Assays
-
Binding Assay (IC50): Similar to the protocol for Risperidone, a radioligand competition binding assay is used with membranes expressing μ-opioid receptors to determine the IC50 of Fentanyl.[12]
-
Functional Assay (EC50): A common functional assay measures the ability of the compound to activate the receptor. This can be done by measuring the downstream signaling events, such as the inhibition of adenylyl cyclase or the stimulation of GTPγS binding. The concentration of the compound that produces 50% of the maximal effect is the EC50.[16]
In Vivo: Hot Plate Test for Analgesia
The hot plate test is a common method to assess the analgesic properties of drugs in rodents.
-
Acclimatization: The animal (e.g., a mouse) is placed on a hot plate maintained at a constant temperature (e.g., 55°C).[17][18]
-
Baseline Measurement: The latency for the animal to show a pain response (e.g., licking its paws or jumping) is recorded as the baseline.
-
Drug Administration: The test compound (Fentanyl) is administered to the animal.
-
Post-Drug Measurement: At various time points after drug administration, the animal is placed back on the hot plate, and the latency to the pain response is measured again.
-
Data Analysis: An increase in the latency to the pain response indicates an analgesic effect. The dose of the drug that produces a 50% increase in the pain threshold is the ED50.[14]
Signaling Pathway and Experimental Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The D2 dopamine receptor occupancy of risperidone and its relationship to extrapyramidal symptoms: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis [mdpi.com]
- 11. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of receptor mechanism mediating fentanyl analgesia and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Methylphenidate - Wikipedia [en.wikipedia.org]
- 18. ClinPGx [clinpgx.org]
Safety Operating Guide
Proper Disposal of Piperidin-2-ylmethylacetate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the proper disposal of Piperidin-2-ylmethylacetate. This procedure is based on the hazardous properties of structurally similar compounds, such as piperidine and acetate esters, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to treat this compound as a hazardous substance.
Immediate Safety and Hazard Profile
This compound is presumed to share hazards with its parent compounds, piperidine and acetate esters. These include flammability, corrosivity, and toxicity. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a fume hood.
Hazardous Properties Summary
| Property | Inferred Hazard | Primary Concerns |
| Physical State | Liquid (presumed) | Flammability, vapor inhalation |
| pH | Basic (presumed) | Corrosive to skin and eyes |
| Toxicity | Toxic | Harmful if swallowed, inhaled, or in contact with skin[1][2] |
| Flammability | Highly Flammable | Vapors may form explosive mixtures with air[3] |
| Environmental | Harmful to aquatic life | Avoid release into the environment |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE):
Before handling the material, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of vapor inhalation, use a NIOSH-approved respirator.
2. Waste Collection:
-
Container: Use a designated, properly labeled, and leak-proof container for hazardous chemical waste. The container should be compatible with organic solvents and alkaline substances.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS guidelines. Incompatible materials to avoid include strong oxidizing agents and strong acids[4].
3. Spill Management:
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
4. Temporary Storage:
-
Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Ignition Sources: Keep the storage area free from heat, sparks, and open flames[1].
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company[4]. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4].
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[4].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Piperidin-2-ylmethylacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Piperidin-2-ylmethylacetate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound poses several health risks, necessitating the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin irritation (Category 2) |
| Causes serious eye damage | Serious eye damage (Category 1) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Recommended Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles and a face shield to protect against splashes and direct contact. |
| Hand Protection | Use compatible, chemical-resistant gloves. Gloves must be inspected prior to use. Dispose of used gloves properly to avoid skin contact[1]. |
| Skin and Body Protection | Wear a lab coat or a protective suit. In cases of significant exposure risk, flame-retardant and antistatic protective clothing is recommended[2]. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a government-approved respirator is necessary[1]. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to prevent accidental exposure and maintain chemical integrity.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area[3].
-
Handling Practices:
-
Storage:
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician[3]. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
In the event of a spill, follow these steps and refer to the workflow diagram below:
-
Evacuate and Secure: Immediately evacuate the spill area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Clean-up: For dry spills, carefully take up the material to avoid generating dust. For liquid spills, collect, bind, and pump off the material. Clean the affected area thoroughly.
-
Disposal: Dispose of the collected waste in a suitable, closed container as hazardous waste[3].
Waste Disposal:
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains. The disposal must be handled by a licensed professional waste disposal service.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
